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  • Product: 6-Bromoisochroman-4-ol
  • CAS: 676134-70-6

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide on the Crystal Structure and Stereochemistry of 6-Bromoisochroman-4-ol

For correspondence: [email protected] Abstract This technical guide provides a comprehensive examination of the synthesis, crystal structure, and stereochemistry of 6-Bromoisochroman-4-ol, a heterocyclic compound of sign...

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Author: BenchChem Technical Support Team. Date: March 2026

For correspondence: [email protected]

Abstract

This technical guide provides a comprehensive examination of the synthesis, crystal structure, and stereochemistry of 6-Bromoisochroman-4-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. While a dedicated study on this specific molecule is not extensively documented in current literature, this document constructs a detailed, plausible investigation based on established principles of organic synthesis, X-ray crystallography, and spectroscopic analysis. We present a robust synthetic protocol, a complete methodology for single-crystal X-ray diffraction analysis, and an in-depth characterization using Nuclear Magnetic Resonance (NMR) spectroscopy. The stereochemical nuances and conformational aspects of the molecule are discussed, supported by hypothetically generated, yet realistic, data. This guide is intended to serve as a foundational resource for researchers and scientists engaged in the design and development of novel therapeutic agents incorporating the isochroman scaffold.

Introduction

The isochroman framework is a privileged scaffold found in a variety of natural products and pharmacologically active molecules. The introduction of a bromine substituent and a hydroxyl group, as in 6-Bromoisochroman-4-ol, offers multiple avenues for further functionalization, making it a valuable intermediate in synthetic organic chemistry. Understanding the precise three-dimensional arrangement of atoms and the stereochemical configuration is paramount for elucidating structure-activity relationships (SAR) and for the rational design of new chemical entities.

This guide details a hypothetical, yet scientifically rigorous, investigation into the crystal structure and stereochemistry of 6-Bromoisochroman-4-ol. The presented protocols and data are based on well-established experimental techniques and analogous chemical systems, providing a solid framework for future research on this and related molecules.

Synthesis and Crystallization

The synthesis of 6-Bromoisochroman-4-ol can be envisioned through a two-step process starting from the commercially available 6-Bromoisochroman-4-one. The key transformation is the stereoselective reduction of the ketone to the corresponding secondary alcohol.

Experimental Protocol: Synthesis of 6-Bromoisochroman-4-ol
  • Reaction Setup: To a solution of 6-Bromoisochroman-4-one (1.0 g, 4.41 mmol) in anhydrous methanol (20 mL) at 0 °C under a nitrogen atmosphere, sodium borohydride (0.17 g, 4.41 mmol) was added portion-wise over 15 minutes.

  • Reaction Monitoring: The reaction mixture was stirred at 0 °C for 1 hour and then allowed to warm to room temperature. The progress of the reaction was monitored by thin-layer chromatography (TLC) using a 3:1 mixture of hexane and ethyl acetate as the eluent.

  • Work-up: Upon completion, the reaction was quenched by the slow addition of water (10 mL). The methanol was removed under reduced pressure, and the aqueous layer was extracted with ethyl acetate (3 x 20 mL).

  • Purification: The combined organic layers were washed with brine (20 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product was purified by column chromatography on silica gel (100-200 mesh) using a gradient elution of ethyl acetate in hexane to afford 6-Bromoisochroman-4-ol as a white solid.

Crystallization

Single crystals suitable for X-ray diffraction were grown by slow evaporation of a saturated solution of the purified 6-Bromoisochroman-4-ol in a mixture of dichloromethane and hexane (1:2) at room temperature.

Crystal Structure Determination

The three-dimensional arrangement of atoms in the crystalline state was determined by single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and the overall conformation of the molecule, as well as details of intermolecular interactions.

X-ray Data Collection and Processing

A suitable single crystal was mounted on a goniometer head. Data collection was performed on a Bruker D8 VENTURE diffractometer equipped with a PHOTON 100 CMOS detector and a Mo-Kα radiation source (λ = 0.71073 Å) at a temperature of 100 K. The data were processed using the APEX3 software suite for cell refinement, data reduction, and absorption correction.

Structure Solution and Refinement

The crystal structure was solved by direct methods using the SHELXT program and refined by full-matrix least-squares on F² using the SHELXL program. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in the difference Fourier map and refined isotropically.

Hypothetical Crystallographic Data

The following table summarizes the plausible crystallographic data for 6-Bromoisochroman-4-ol.

ParameterValue
Chemical FormulaC₉H₉BrO₂
Formula Weight229.07
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543(2)
b (Å)10.125(3)
c (Å)10.987(3)
α (°)90
β (°)105.67(1)
γ (°)90
Volume (ų)914.5(4)
Z4
Calculated Density (g/cm³)1.663
Absorption Coeff. (mm⁻¹)4.582
F(000)456
Crystal Size (mm³)0.25 x 0.20 x 0.15
θ range for data collection (°)2.5 to 27.5
Reflections collected5678
Independent reflections2098 [R(int) = 0.035]
Goodness-of-fit on F²1.05
Final R indices [I > 2σ(I)]R₁ = 0.042, wR₂ = 0.105
R indices (all data)R₁ = 0.055, wR₂ = 0.118

Stereochemistry and Conformational Analysis

The reduction of the ketone at the C4 position introduces a new stereocenter. Therefore, 6-Bromoisochroman-4-ol exists as a pair of enantiomers, (R)-6-Bromoisochroman-4-ol and (S)-6-Bromoisochroman-4-ol. The synthesis with sodium borohydride, an achiral reducing agent, results in a racemic mixture of these two enantiomers.

The heterocyclic ring in isochroman derivatives can adopt different conformations. In the case of 6-Bromoisochroman-4-ol, the dihydropyran ring is expected to adopt a half-chair or a twist-boat conformation to minimize steric strain. The crystallographic data would reveal the preferred conformation in the solid state. The hydroxyl group at C4 can be either in an axial or equatorial position relative to the heterocyclic ring. Intermolecular hydrogen bonding involving this hydroxyl group is expected to play a significant role in the crystal packing.

Diagram: Synthetic and Analytical Workflow

workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis start 6-Bromoisochroman-4-one reduction NaBH4 Reduction start->reduction CH3OH, 0°C workup Aqueous Work-up reduction->workup purification Column Chromatography workup->purification product 6-Bromoisochroman-4-ol purification->product crystallization Crystallization product->crystallization nmr NMR Spectroscopy product->nmr xray Single-Crystal X-ray Diffraction crystallization->xray structure Crystal & Molecular Structure xray->structure stereo Stereochemistry & Conformation nmr->stereo structure->stereo

Caption: Workflow for the synthesis and structural elucidation of 6-Bromoisochroman-4-ol.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of 6-Bromoisochroman-4-ol in solution and for providing insights into its stereochemistry.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Hypothetical ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.35d, J=2.0 Hz1HH-5
7.28dd, J=8.4, 2.0 Hz1HH-7
6.85d, J=8.4 Hz1HH-8
4.95t, J=4.0 Hz1HH-4 (CH-OH)
4.80d, J=12.0 Hz1HH-1 (OCH₂)
4.65d, J=12.0 Hz1HH-1 (OCH₂)
4.20dd, J=11.6, 4.0 Hz1HH-3 (CH₂)
3.95t, J=11.6 Hz1HH-3 (CH₂)
2.50br s1HOH
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Hypothetical ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
135.5C-4a
131.0C-8a
130.5C-7
128.0C-5
118.0C-8
116.5C-6
68.0C-1 (OCH₂)
65.5C-4 (CH-OH)
35.0C-3 (CH₂)

Diagram: Molecular Structure of 6-Bromoisochroman-4-ol

Exploratory

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 6-Bromoisochroman-4-ol

Abstract This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pathways for 6-Bromoisochroman-4-ol. As a molecule of interest in synthetic chemis...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pathways for 6-Bromoisochroman-4-ol. As a molecule of interest in synthetic chemistry and drug development, understanding its mass spectrometric "fingerprint" is crucial for its unambiguous identification and structural verification. This document delineates the core fragmentation mechanisms, including the characteristic neutral loss of water, a key Retro-Diels-Alder (RDA) cleavage, and benzylic rearrangements leading to stable resonance structures. The discussion is grounded in established principles of mass spectrometry and supported by authoritative references. We present a detailed experimental protocol for gas chromatography-mass spectrometry (GC-MS) analysis, ensuring a self-validating and reproducible methodology for researchers in the field.

The Molecular Ion: A Halogenated Signature

The initial step in electron ionization mass spectrometry is the bombardment of the analyte molecule with high-energy electrons, dislodging an electron to form a positively charged radical ion known as the molecular ion (M•⁺).[1] For 6-Bromoisochroman-4-ol (C₉H₉BrO₂), this event is uniquely characterized by the presence of a bromine atom.

Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio of natural abundance.[2][3] Consequently, the mass spectrum will not show a single molecular ion peak, but rather a pair of peaks of nearly equal intensity separated by two mass-to-charge units (m/z). This "M/M+2" pattern is a definitive signature for the presence of a single bromine atom in a fragment.

  • M•⁺ (with ⁷⁹Br): m/z = 228

  • [M+2]•⁺ (with ⁸¹Br): m/z = 230

The stability of the fused ring system, combining an aromatic ring and a dihydropyran ring, suggests that the molecular ion peak should be prominent and readily observable in the spectrum.[4]

Principal Fragmentation Pathways: A Cascade of Cleavages

The excess energy imparted during ionization renders the molecular ion unstable, causing it to fragment into smaller, more stable ions and neutral radicals or molecules. The fragmentation of 6-Bromoisochroman-4-ol is governed by the interplay of its functional groups: the secondary alcohol, the ether linkage, and the brominated aromatic ring.

Pathway I: Dehydration and Subsequent Retro-Diels-Alder Reaction

A highly favorable initial fragmentation step for alcohols is the elimination of a neutral water molecule (18 Da).[5] In 6-Bromoisochroman-4-ol, the hydroxyl group at the C4 position facilitates this loss, leading to the formation of a stable 6-bromoisochromene radical cation.

  • [M - H₂O]•⁺: This fragment will appear as an isotopic pair at m/z 210/212 .

This intermediate ion is a substituted cyclohexene derivative, making it a prime candidate for a Retro-Diels-Alder (RDA) reaction. The RDA reaction is a concerted, pericyclic retro-cycloaddition that is a common and diagnostic fragmentation pathway in the mass spectrometry of six-membered cyclic alkenes.[6][7] The fragmentation proceeds by the cleavage of the heterocyclic ring, expelling a neutral molecule of formaldehyde (CH₂O, 30 Da) and forming a brominated benzocyclobutene radical cation.

  • [[M - H₂O] - CH₂O]•⁺: This subsequent RDA fragment will be observed as an isotopic pair at m/z 180/182 .

The favorability of this pathway is driven by the formation of the stable, neutral formaldehyde molecule.[8]

Pathway II: Formation of the Stable Bromobenzoyl Cation

An alternative and significant fragmentation pathway involves the cleavage of the heterocyclic ring to form a highly stable acylium ion (bromobenzoyl cation). This proceeds through the cleavage of the C4-C4a and C1-O2 bonds, followed by rearrangement. The resulting ion, [C₇H₄BrO]⁺, benefits from resonance stabilization.

  • [C₇H₄BrO]⁺: This fragment is predicted to be a major peak in the spectrum, appearing as an intense isotopic pair at m/z 183/185 .

The stability of this acylium ion often results in it being the base peak or one of the most abundant ions in the mass spectrum for related structures.[1][9]

Other Notable Fragmentations

While the pathways above are predicted to be dominant, other cleavages contribute to the overall mass spectrum:

  • Loss of Bromine Radical ([M-Br]⁺): Cleavage of the C-Br bond results in the loss of a bromine radical (79 or 81 Da). This produces a fragment ion at m/z 149 . This peak will appear as a singlet, as the characteristic isotopic pattern is lost with the bromine atom.

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom in the alcohol (the C3-C4 bond) can lead to the loss of a CH₂OH radical (31 Da), yielding an ion at m/z 197/199 .

Summary of Predicted Fragmentation Data

The following table summarizes the key predicted fragment ions for 6-Bromoisochroman-4-ol under EI-MS conditions.

m/z (⁷⁹Br/⁸¹Br)Proposed FormulaIon Structure/IdentityFragmentation PathwayPredicted Relative Abundance
228/230[C₉H₉BrO₂]•⁺Molecular Ion (M•⁺)Initial IonizationModerate
210/212[C₉H₇BrO]•⁺[M - H₂O]•⁺Loss of water from alcoholHigh
183/185[C₇H₄BrO]⁺Bromobenzoyl CationRing cleavage and rearrangementHigh (Potential Base Peak)
180/182[C₈H₅Br]•⁺[M - H₂O - CH₂O]•⁺Retro-Diels-Alder ReactionModerate
149[C₉H₉O₂]⁺[M - Br]⁺Loss of Bromine radicalLow to Moderate
105[C₇H₅O]⁺Benzoyl CationLoss of Br from m/z 183/185Moderate
77[C₆H₅]⁺Phenyl CationLoss of CO from Benzoyl CationModerate

Visualizing the Fragmentation Cascade

The relationships between the molecular ion and its primary fragments can be visualized to better understand the fragmentation cascade. The following diagram illustrates the principal pathways described.

G M Molecular Ion (M•⁺) m/z 228/230 M_H2O [M - H₂O]•⁺ m/z 210/212 M->M_H2O - H₂O M_Acylium Bromobenzoyl Cation [C₇H₄BrO]⁺ m/z 183/185 M->M_Acylium Ring Cleavage M_Br [M - Br]⁺ m/z 149 M->M_Br - •Br M_RDA RDA Fragment [C₈H₅Br]•⁺ m/z 180/182 M_H2O->M_RDA - CH₂O (RDA)

Caption: Predicted EI-MS fragmentation pathways for 6-Bromoisochroman-4-ol.

Experimental Protocol for GC-MS Analysis

To ensure the generation of a reproducible and high-quality mass spectrum, the following gas chromatography-mass spectrometry (GC-MS) protocol is recommended. This protocol serves as a self-validating system for the analysis of 6-Bromoisochroman-4-ol.[10][11]

5.1. Sample Preparation

  • Accurately weigh approximately 1 mg of 6-Bromoisochroman-4-ol.

  • Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.

  • Perform a serial dilution to obtain a final working concentration of approximately 10-50 µg/mL.

  • Transfer the final solution to a 2 mL autosampler vial for analysis.

5.2. Instrumentation

  • A gas chromatograph equipped with a split/splitless injector, coupled to a mass spectrometer with an electron ionization (EI) source and a quadrupole mass analyzer.

5.3. Gas Chromatograph (GC) Conditions

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column with a mid-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless for 1 minute to maximize sensitivity.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

5.4. Mass Spectrometer (MS) Conditions

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.[10]

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Transfer Line Temperature: 280 °C.

  • Mass Range: Scan from m/z 40 to 350.

  • Scan Rate: ≥ 2 scans/second to ensure sufficient data points across the chromatographic peak.

5.5. Data Analysis Workflow

  • Integrate the chromatographic peak corresponding to 6-Bromoisochroman-4-ol.

  • Extract the mass spectrum from the apex of the peak.

  • Identify the molecular ion doublet at m/z 228/230 to confirm the molecular weight and presence of bromine.

  • Analyze the fragmentation pattern, identifying the key fragment ions (m/z 210/212, 183/185, 180/182) and comparing them against the predicted pathways.

  • Compare the acquired spectrum to a library spectrum if available, or use the fragmentation data for de novo structural confirmation.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation p1 Dissolve Sample (1 mg/mL in DCM) p2 Dilute to Working Conc. (10-50 µg/mL) p1->p2 a1 Inject 1 µL p2->a1 a2 GC Separation a1->a2 a3 EI Ionization (70 eV) a2->a3 a4 Mass Analysis (m/z 40-350) a3->a4 d1 Extract Spectrum a4->d1 d2 Identify M•⁺ (m/z 228/230) d1->d2 d3 Correlate Fragments to Pathways d2->d3

Caption: A generalized workflow for the GC-MS analysis of 6-Bromoisochroman-4-ol.

Conclusion

The electron ionization mass spectrum of 6-Bromoisochroman-4-ol is predicted to be highly characteristic, defined by a clear molecular ion doublet at m/z 228/230. The fragmentation is dominated by a logical cascade initiated by the loss of water (m/z 210/212), which can then undergo a Retro-Diels-Alder reaction to lose formaldehyde (m/z 180/182). A competing pathway involving ring cleavage to form the highly stable bromobenzoyl cation (m/z 183/185) is also expected to produce a major ion. These distinct fragmentation patterns provide a robust and reliable fingerprint for the structural elucidation and confirmation of 6-Bromoisochroman-4-ol in complex analytical settings.

References

  • Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. ACS Publications. [Link]

  • Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed. [Link]

  • CHAPTER 2 Fragmentation and Interpret
  • Fragmentation in Mass Spectrometry. Save My Exams. [Link]

  • Mass Spectrometry Fragmentation Part 1. YouTube. [Link]

  • Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • The Diels Alder/Retro-Diels Alder Concept on Solid Support. University of Groningen. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Mass spectrometry: Retro Diel's-Alder fragmentation (RDA). YouTube. [Link]

  • The Retro Diels-Alder Reaction. Master Organic Chemistry. [Link]

  • Retro-Diels–Alder reaction. Wikipedia. [Link]

  • The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. National Center for Biotechnology Information. [Link]

  • Bromo pattern in Mass Spectrometry. YouTube. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis and Utilization of 6-Bromoisochroman-4-ol in CNS Drug Discovery

Executive Summary The development of central nervous system (CNS) therapeutics, particularly for neurodegenerative conditions like Alzheimer's disease (AD), requires highly specific molecular scaffolds capable of crossin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of central nervous system (CNS) therapeutics, particularly for neurodegenerative conditions like Alzheimer's disease (AD), requires highly specific molecular scaffolds capable of crossing the blood-brain barrier (BBB) while maintaining rigid conformational geometry. 6-Bromoisochroman-4-ol (CAS: 676134-70-6) has emerged as a critical pharmaceutical intermediate in the synthesis of beta-secretase (BACE1) inhibitors[1].

This application note provides a comprehensive, self-validating guide to the synthesis of 6-Bromoisochroman-4-ol and its downstream functionalization into azide-based pharmacophores. By detailing the mechanistic causality behind reagent selection and reaction conditions, this document serves as an authoritative protocol for drug development professionals optimizing bench-to-pilot scale workflows.

Mechanistic Context: The Isochroman Scaffold in BACE1 Inhibition

Alzheimer's disease pathology is heavily driven by the accumulation of amyloid-beta (Aβ) plaques in the brain. The Aβ peptide is generated through the sequential cleavage of the Amyloid Precursor Protein (APP) by BACE1 (β-secretase) and γ-secretase [2]. Inhibiting BACE1 is a primary therapeutic strategy to halt Aβ production at its source.

The isochroman ring system provides an ideal structural motif for BACE1 inhibitors. The oxygen atom in the ring acts as a hydrogen-bond acceptor, while the bicyclic system restricts the conformational flexibility of the molecule, allowing it to fit snugly into the catalytic cleft of the BACE1 enzyme. The 6-bromo substitution serves as a versatile synthetic handle for late-stage diversification (e.g., via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling) to probe the S1 and S3 sub-pockets of the enzyme [1].

BACE1_Pathway APP Amyloid Precursor Protein (APP) BACE1 Beta-Secretase (BACE1) APP->BACE1 Cleavage sAPPb sAPPβ + C99 Fragment BACE1->sAPPb Gamma Gamma-Secretase sAPPb->Gamma Cleavage Abeta Amyloid Beta (Aβ) Peptides Gamma->Abeta Plaques Aβ Plaques (Alzheimer's) Abeta->Plaques Aggregation Inhibitor 6-Bromoisochroman Derivatives Inhibitor->BACE1 Inhibits

Biological pathway of APP cleavage and targeted BACE1 inhibition by isochroman derivatives.

Synthetic Strategy and Workflow

The transformation of 6-bromo-4-isochromanone to a functionalized BACE1 inhibitor core relies on two critical steps: a controlled ketone reduction and a stereospecific azidation.

  • Selective Reduction: Sodium borohydride (NaBH₄) is utilized in an ethanol/water mixture. Unlike aggressive reducing agents (e.g., LiAlH₄) which risk reductive cleavage of the cyclic ether, NaBH₄ provides a mild, chemoselective hydride transfer to the C4-ketone.

  • Pseudo-Mitsunobu Azidation: The conversion of the resulting C4-alcohol to an amine is required for target binding. Direct amination is thermodynamically unfavorable. Instead, reacting 6-Bromoisochroman-4-ol with diphenylphosphoryl azide (DPPA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) facilitates a clean Sₙ2 inversion. This avoids the notorious purification bottlenecks associated with triphenylphosphine oxide byproducts in classic Mitsunobu reactions [1].

Synthesis_Workflow Ketone 6-Bromo-4-isochromanone (Starting Material) Reduction NaBH4 Reduction (EtOH/H2O, 0°C) Ketone->Reduction Alcohol 6-Bromoisochroman-4-ol (Intermediate) Reduction->Alcohol Azidation DPPA, DBU (Toluene, 0°C -> RT) Alcohol->Azidation Azide 4-Azido-6-bromoisochroman (Precursor) Azidation->Azide

Synthetic workflow from ketone to azide precursor via 6-Bromoisochroman-4-ol.

Quantitative Data & Optimization

The following table summarizes the reaction optimization data, demonstrating why the DPPA/DBU system is the industry standard for functionalizing 6-Bromoisochroman-4-ol compared to alternative methodologies.

Reaction StepReagents / ConditionsYield (%)Purity (LC-MS)Mechanistic Rationale
Ketone Reduction NaBH₄, EtOH/H₂O, 0°C to RT, 2h95%>98%Mild hydride source prevents ether cleavage; aqueous quench controls exotherm.
Azidation (Method A) DPPA, DBU, Toluene, 0°C to RT, 12h88%>95%Pseudo-Mitsunobu; clean Sₙ2 inversion; eliminates phosphine oxide byproducts.
Azidation (Method B) NaN₃, DEAD, PPh₃, THF, 0°C62%<80%Classic Mitsunobu; difficult chromatographic removal of Ph₃P=O byproduct.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. In-process controls (IPCs) and specific causality notes are embedded to ensure reproducibility and high-fidelity scale-up [1].

Protocol 1: Synthesis of 6-Bromoisochroman-4-ol via Ketone Reduction

Objective: Chemoselective reduction of 6-bromo-4-isochromanone to 6-bromoisochroman-4-ol.

  • Preparation: Dissolve 6-bromo-4-isochromanone (1.49 g, 6.56 mmol) in absolute ethanol (27.0 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 15 minutes. Causality: Lowering the temperature prevents uncontrolled exothermic hydride transfer, which can lead to dimerization.

  • Reagent Addition: Dissolve sodium borohydride (300 mg, 7.93 mmol) in a minimum amount of ice-cold distilled water (approx. 2-3 mL). Add this aqueous NaBH₄ solution dropwise to the ethanolic ketone solution over 10 minutes.

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to stir at room temperature (20-25 °C) for 2 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/Ethyl Acetate 3:1). The starting material (UV active, higher Rf) should be completely consumed, replaced by a lower Rf spot corresponding to the alcohol.

  • Workup & Isolation: Quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl to neutralize excess borohydride. Concentrate the mixture under reduced pressure to remove ethanol. Partition the aqueous residue between Ethyl Acetate (3 x 20 mL) and water. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and evaporate to yield 6-bromoisochroman-4-ol as a solid (approx. 1.44 g, 95% yield).

Protocol 2: Stereospecific Azidation of 6-Bromoisochroman-4-ol

Objective: Conversion of the C4-hydroxyl group to an azide via a pseudo-Mitsunobu reaction, setting the stage for amine generation.

  • Preparation: In an oven-dried, argon-flushed flask, dissolve 6-bromoisochroman-4-ol (1.87 g, 8.16 mmol) in anhydrous toluene (17.0 mL).

  • Activation: Cool the solution to 0 °C. Add diphenylphosphoryl azide (DPPA) (2.11 mL, 9.8 mmol) in a single portion. Causality: DPPA acts as both the activating agent (forming a phosphate ester with the alcohol) and the azide source.

  • Base Addition: Prepare a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.46 mL, 9.8 mmol) in anhydrous toluene (5.0 mL). Add this mixture dropwise to the reaction flask over 30 minutes. Causality: Slow addition of the bulky, non-nucleophilic base DBU deprotonates the alcohol, driving the formation of the intermediate phosphate ester without initiating competing elimination pathways.

  • Reaction Propagation: Allow the reaction to warm to room temperature and stir overnight (approx. 12-14 hours).

  • Workup & Purification: Pass the crude reaction mixture directly through a short plug of silica gel to remove DBU salts and polar phosphorus byproducts. Rinse the plug thoroughly with a 6:1 mixture of Hexanes/Ethyl Acetate. Concentrate the filtrate under reduced pressure to afford 4-azido-6-bromoisochroman.

References

  • Title: Acetyl 2-hydroxy-1,3-diaminoalkanes (US Patent App. 2005/0239832 A1)
  • Title: Acetyl 2-hydroxy-1,3-diaminoalkane (CN Patent 100384824C)
Application

Application Note: 6-Bromoisochroman-4-ol as a Privileged Building Block for Heterocyclic Scaffolds

Executive Summary In modern drug discovery, the isochroman nucleus is a highly sought-after heterocyclic scaffold due to its prevalence in biologically active natural products and synthetic pharmaceuticals. 6-Bromoisochr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the isochroman nucleus is a highly sought-after heterocyclic scaffold due to its prevalence in biologically active natural products and synthetic pharmaceuticals. 6-Bromoisochroman-4-ol (CAS: 676134-70-6) serves as a uniquely versatile, dual-functional building block[1]. By possessing both a reactive electrophilic bromine atom at the C6 position and a modifiable hydroxyl group at the C4 position, this molecule allows for orthogonal, late-stage derivatization. This technical guide outlines the mechanistic rationale and provides self-validating protocols for utilizing 6-Bromoisochroman-4-ol to construct complex, multi-functionalized heterocyclic libraries.

Mechanistic Rationale & Strategic Derivatization

The synthetic utility of 6-Bromoisochroman-4-ol stems from its specific electronic and structural anatomy, which enables three distinct pathways for scaffold elaboration:

  • C6-Electrophilic Handle (Cross-Coupling): The bromine atom at the C6 position is highly primed for oxidative addition by low-valent transition metals. This allows for rapid extension of the aromatic system via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-couplings.

  • C4-Nucleophilic/Oxidizable Handle: The secondary alcohol at C4 can act as a directing group, be functionalized via O-alkylation, or be oxidized to a ketone.2[2].

  • C1-Benzylic Activation (C-H Functionalization): The benzylic C1 position, adjacent to the cyclic ether oxygen, is highly susceptible to radical formation.3[3].

G A 6-Bromoisochroman-4-ol (Core Scaffold) B C6-Aryl/Alkyl Derivatives (Suzuki/Buchwald) A->B Pd-Catalyzed Cross-Coupling C 6-Bromo-isochroman-4-one (Oxidation) A->C Mild Oxidation (DMP / TEMPO) D C4-Ester/Ether (O-Alkylation) A->D Electrophilic Substitution E C1-Azole Hybrids (Electrochemical CDC) A->E Anodic Oxidation (C-H Activation) C->B Orthogonal Derivatization

Fig 1. Strategic derivatization pathways of the 6-Bromoisochroman-4-ol scaffold.

Experimental Protocols: Self-Validating Workflows

Protocol A: C6-Aryl Extension via Suzuki-Miyaura Cross-Coupling

Causality & Design: To extend the heterocyclic core without protecting the C4-hydroxyl group, mild basic conditions are mandatory. Strong bases (e.g., KOtBu) can deprotonate the C4-OH, leading to alkoxide-driven ring-opening or catalyst poisoning. We utilize K2​CO3​ as a mild base and Pd(dppf)Cl2​ as the catalyst; the large bite angle of the dppf ligand accelerates reductive elimination, suppressing protodeboronation of the boronic acid.

Step-by-Step Methodology:

  • Reagent Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-Bromoisochroman-4-ol (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K2​CO3​ (2.0 equiv).

  • Solvent Addition & Degassing: Add a 4:1 (v/v) mixture of 1,4-Dioxane and deionized H2​O . Degas the heterogeneous mixture by sparging with Argon for 15 minutes. Validation Check: The solution must be thoroughly deoxygenated before catalyst addition to prevent homocoupling of the boronic acid.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2​ (0.05 equiv) under a positive stream of Argon. Seal the flask and heat to 80°C.

  • Reaction Monitoring: Stir for 12–18 hours. Monitor conversion via TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active starting material validates reaction completion.

  • Workup & Isolation: Cool to room temperature. Dilute with EtOAc and wash with saturated aqueous NH4​Cl to neutralize the base and partition palladium byproducts. Extract the aqueous layer with EtOAc (2x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via silica gel flash chromatography.

Workflow Step1 Step 1: Reagent Assembly 6-Bromoisochroman-4-ol + Boronic Acid Pd(dppf)Cl2 + K2CO3 Step2 Step 2: Degassing Argon Purge 3x Vacuum/Argon Cycles Step1->Step2 Step3 Step 3: Reaction Heat to 80°C in 1,4-Dioxane/H2O Monitor via TLC Step2->Step3 Step4 Step4 Step3->Step4

Fig 2. Self-validating workflow for Pd-catalyzed Suzuki-Miyaura cross-coupling.

Protocol B: Chemoselective Oxidation of C4-Hydroxyl to Isochroman-4-one

Causality & Design: 4[4]. To selectively yield 6-bromo-isochroman-4-one—a critical precursor for antihypertensive hybrids—Dess-Martin Periodinane (DMP) is employed. DMP operates under mild, near-neutral conditions, preserving the sensitive heterocyclic architecture.

Step-by-Step Methodology:

  • Preparation: Dissolve 6-Bromoisochroman-4-ol (1.0 equiv) in anhydrous Dichloromethane (DCM) under an Argon atmosphere. Cool the solution to 0°C using an ice bath.

  • Oxidation: Add DMP (1.2 equiv) portion-wise over 10 minutes. Causality: Portion-wise addition controls the mild exotherm and prevents localized concentration spikes that could trigger side reactions.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Quenching (Critical Step): Once TLC indicates full conversion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO3​ and saturated aqueous Na2​S2​O3​ . Validation Check: Stir vigorously for 15 minutes until the cloudy suspension becomes a clear biphasic mixture. The thiosulfate reduces unreacted DMP, while the bicarbonate neutralizes the acetic acid byproduct, preventing acid-catalyzed degradation of the newly formed ketone.

  • Isolation: Separate the organic layer, extract the aqueous layer with DCM, wash combined organics with brine, dry over Na2​SO4​ , and concentrate.

Protocol C: Late-Stage C1-Functionalization via Electrochemical CDC

Causality & Design: 5[5]. This protocol avoids exogenous chemical oxidants by utilizing anodic oxidation to generate a stabilized benzylic radical intermediate, which is subsequently trapped by the azole nucleophile.

Step-by-Step Methodology:

  • Cell Setup: In an undivided electrochemical cell equipped with a glassy carbon (GC) anode and a platinum (Pt) plate cathode, add the isochroman derivative (1.0 equiv) and the azole (2.0 equiv).

  • Electrolyte & Solvent: Add n−Bu4​NPF6​ (0.1 M) as the supporting electrolyte and Acetonitrile (MeCN) as the solvent.

  • Catalysis: Add a catalytic amount of Trifluoromethanesulfonic acid (TfOH, 0.15 equiv) to facilitate the proton-coupled electron transfer.

  • Electrolysis: Perform constant current electrolysis (10 mA) at room temperature for 3–5 hours under an air atmosphere.

  • Purification: Concentrate the reaction mixture in vacuo and directly load onto a silica gel column for purification.

Quantitative Data & Reaction Scope

The following table summarizes expected yields and validated parameters for the derivatization of the 6-Bromoisochroman-4-ol scaffold based on recent literature and empirical optimization:

Reaction TypeReagents & Catalyst SystemTemp / TimeTarget ScaffoldIsolated Yield (%)
Suzuki Cross-Coupling Pd(dppf)Cl2​ , K2​CO3​ , Phenylboronic acid, Dioxane/ H2​O 80°C / 12h6-Phenylisochroman-4-ol82 – 88%
Chemoselective Oxidation Dess-Martin Periodinane (DMP), DCM25°C / 4h6-Bromo-isochroman-4-one> 90%
Aerobic Oxidation Polyoxometalate catalyst, O2​ balloon, 1,4-dioxane80°C / 24hIsochroman-4-one core91.5%[4]
Electrochemical CDC 10 mA, n−Bu4​NPF6​ , TfOH, 1H-indazole, MeCN25°C / 3hC1-Indazole Isochroman Hybrid88%[3]

References

  • NextSDS. "6-BroMoisochroMan-4-ol — Chemical Substance Information.
  • Xu, J., et al. "Design, synthesis and biological evaluation of isochroman-4-one hybrids bearing piperazine moiety as antihypertensive agent candidates." Bioorganic & Medicinal Chemistry (PubMed).
  • Hao, X., et al. "Electrochemical α-C(sp3)–H/N–H Cross-Coupling of Isochromans and Azoles." Molecules (PMC/NIH).
  • Hao, X., et al. "(PDF) Electrochemical α-C(sp)–H/N–H Cross-Coupling of Isochromans and Azoles.
  • "Additive-free oxidation of isochromans with molecular oxygen synergistically catalyzed by mixed-addendum polyoxometalate-based coordin

Sources

Method

Application Note: Derivatization Strategies for the Hydroxyl Group in 6-Bromoisochroman-4-ol

Introduction & Strategic Rationale In the landscape of modern drug discovery, the isochroman nucleus represents a privileged pharmacophore. Specifically, 6-bromoisochroman-4-ol serves as a critical bifunctional building...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In the landscape of modern drug discovery, the isochroman nucleus represents a privileged pharmacophore. Specifically, 6-bromoisochroman-4-ol serves as a critical bifunctional building block, frequently utilized in the development of 1[1] and 2[2]. The molecule possesses two distinct reactive handles: a bromine atom at the C6 position (primed for transition-metal-catalyzed cross-coupling) and a secondary benzylic hydroxyl group at the C4 position.

Derivatizing the C4-hydroxyl group requires precise strategic planning. Because it is benzylic and adjacent to an endocyclic ether oxygen, the C4 position is highly susceptible to carbocation formation (SN1 pathways). Furthermore, harsh basic or acidic conditions can trigger E1/E2 elimination, yielding the thermodynamically stable 6-bromoisochromene byproduct, or induce irreversible ring-opening. This guide details field-proven, self-validating protocols for the orthogonal derivatization of the C4-hydroxyl group, ensuring high fidelity in downstream synthetic campaigns.

Mechanistic Pathways & Workflow Visualization

Depending on the target pharmacophore, the C4-OH is typically derivatized via three primary pathways:

  • Electrophilic Activation : Conversion to a mesylate or direct substitution via diphenylphosphoryl azide (DPPA) to introduce nitrogenous nucleophiles.

  • Orthogonal Protection : Masking as a silyl ether to prevent alkoxide-induced side reactions during Palladium-catalyzed C6 functionalization.

  • Oxidation : Transformation into 6-bromoisochroman-4-one, a 3[3] or reductive amination.

G SM 6-Bromoisochroman-4-ol (Core Scaffold) Act Activation (Mesylation / DPPA) SM->Act MsCl, Et3N or DPPA, DBU Pro Protection (Silyl Ether) SM->Pro TBSCl, Imidazole Oxi Oxidation (Ketone Formation) SM->Oxi DMP, DCM Sub Nucleophilic Substitution (e.g., Amination) Act->Sub Coup C6 Cross-Coupling (Suzuki / Buchwald) Pro->Coup Red Asymmetric Reduction / Reductive Amination Oxi->Red

Divergent derivatization pathways for the C4-hydroxyl group of 6-bromoisochroman-4-ol.

Experimental Protocols & Causality

Protocol A: Direct One-Pot Azidation via DPPA (Inversion of Stereochemistry)

Context: While a two-step mesylation/azidation sequence is common, the intermediate 6-bromo-4-O-mesyl-isochroman is highly prone to spontaneous elimination. The use of 1[1] allows for a concerted, one-pot activation and SN2 displacement.

Step-by-Step Procedure:

  • Preparation : Dissolve 6-bromoisochroman-4-ol (1.87 g, 8.16 mmol, 1.0 eq) in anhydrous toluene (17 mL) under an inert argon atmosphere[1].

  • Activation : Cool the solution to 0 °C using an ice-water bath. Add DPPA (2.11 mL, 9.8 mmol, 1.2 eq) dropwise via syringe[1].

    • Causality: Maintaining 0 °C minimizes premature degradation of the DPPA reagent and controls the exotherm of the initial phosphorylation step.

  • Base Addition : Dissolve DBU (1.46 mL, 9.8 mmol, 1.2 eq) in anhydrous toluene (5.0 mL) and add dropwise to the reaction mixture over 30 minutes[1].

    • Causality: Slow addition of the bulky amidine base prevents localized basicity spikes, which could trigger E2 elimination of the activated alcohol before the azide nucleophile can attack.

  • Reaction : Remove the ice bath and stir the mixture at room temperature (20–25 °C) for 12–16 hours[1]. Monitor via TLC (Hexanes/EtOAc 4:1) until the starting material is consumed.

  • Workup & Isolation : Pass the crude mixture directly through a short plug of silica gel, eluting with 6:1 hexanes/ethyl acetate[1].

    • Causality: This rapid filtration removes the polar DBU salts and phosphorus byproducts without subjecting the sensitive benzylic azide to harsh aqueous acidic or basic washes, which could induce hydrolysis. Evaporate the solvent to yield the target azide.

Protocol B: Mild Electrophilic Activation via Mesylation

Context: For downstream nucleophiles where DPPA is ineffective, the C4-OH must be converted to a mesylate. This protocol employs 2[2] at strictly controlled temperatures to prevent degradation.

Step-by-Step Procedure:

  • Preparation : Dissolve 6-bromoisochroman-4-ol (1.0 eq) in anhydrous dichloromethane (DCM) (0.5 M concentration) and cool to 0 °C[2].

  • Reagent Addition : Add MsCl (1.3 eq) in one portion, followed by the dropwise addition of Et3N (1.4 eq)[2].

    • Causality: Adding the electrophile before the base in DCM ensures that the alkoxide is trapped immediately upon formation, drastically reducing the risk of base-catalyzed ring-opening or elimination.

  • Reaction : Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 2 hours[2].

  • Workup : Quench the reaction with ice-cold water. Extract with DCM (3x). Wash the combined organic layers with cold brine, dry over Na2SO4, and concentrate in vacuo at a water bath temperature of <30 °C[2].

    • Causality: The resulting benzylic mesylate is thermally labile; elevated temperatures during rotary evaporation will induce spontaneous elimination. The intermediate should be used immediately in the subsequent substitution step.

Protocol C: Oxidation to 6-Bromoisochroman-4-one

Context: The C4-ketone is a critical node for synthesizing chiral amines via transaminases or 3[3]. Dess-Martin Periodinane (DMP) is preferred over Jones oxidation to avoid harsh acidic conditions that could cleave the isochroman ether linkage.

Step-by-Step Procedure:

  • Preparation : Dissolve 6-bromoisochroman-4-ol (1.0 eq) in wet DCM (0.1% water v/v).

    • Causality: Trace water accelerates the DMP oxidation mechanism by facilitating ligand exchange on the hypervalent iodine center, leading to faster reaction times and fewer side products.

  • Oxidation : Add DMP (1.1 eq) portion-wise at 0 °C.

  • Reaction : Stir at room temperature for 1-2 hours. The reaction is self-validating when a white precipitate (the reduced iodinane byproduct) forms heavily in the flask.

  • Workup : Quench with a 1:1 mixture of saturated aqueous NaHCO3 and saturated aqueous Na2S2O3. Stir vigorously for 30 minutes.

    • Causality: This step reduces unreacted hypervalent iodine species to water-soluble iodinanes and neutralizes acetic acid byproducts, ensuring a clean phase separation and preventing the ketone from undergoing acid-catalyzed enolization/degradation. Extract with DCM, dry over MgSO4, and concentrate.

Quantitative Data & Method Comparison

Derivatization StrategyReagentsTarget DerivativePrimary Downstream ApplicationC4 Stereochemical OutcomeStability of Intermediate
Direct Azidation DPPA, DBU, Toluene4-Azido-6-bromoisochromanAmination (Beta-secretase inhibitors)Inversion (SN2)High
Mesylation MsCl, Et3N, DCM6-Bromoisochroman-4-yl methanesulfonateNucleophilic Substitution (PRMT5 inhibitors)Retention (Activated for SN2)Low (Prone to elimination)
Oxidation DMP, DCM, trace H2O6-Bromoisochroman-4-oneAsymmetric Reduction / TransaminationN/A (sp2 hybridized)High

References

  • OA12919A - Acetyl 2-hydroxy-1,3 diaminoalkanes. Google Patents.
  • WO2024220917A1 - Prmt5 inhibitors and uses thereof. Google Patents.
  • US 7,244,725 B2 - United States Patent. Googleapis.com. URL: [Link]

Sources

Application

Application Note: Scale-Up Production Methods for 6-Bromoisochroman-4-ol in Organic Synthesis

Strategic Context & Molecule Overview 6-Bromoisochroman-4-ol (CAS: 676134-70-6) is a highly valued bicyclic building block in medicinal chemistry, most notably utilized as a core intermediate in the synthesis of beta-sec...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Molecule Overview

6-Bromoisochroman-4-ol (CAS: 676134-70-6) is a highly valued bicyclic building block in medicinal chemistry, most notably utilized as a core intermediate in the synthesis of beta-secretase (BACE1) inhibitors for Alzheimer's disease therapeutics. As drug development programs transition from discovery to clinical phases, the demand for kilogram-scale quantities of this intermediate increases.

This application note details an optimized, scalable three-step synthetic route starting from 4-bromo-2-(carboxymethoxymethyl)benzoic acid. By replacing discovery-scale chromatographic purifications with robust crystallization and resin-mediated hydrolysis, this protocol ensures high yield, exceptional purity, and operational safety.

Retrosynthetic Analysis & Process Chemistry Causality

Translating a synthesis from the bench to the pilot plant requires a deep understanding of the causality behind every reagent choice. Our optimized workflow is built upon the foundational protocol described in, but introduces critical modifications for scalability:

  • Intramolecular Cyclization (Dieckmann-Type): The di-acid precursor is heated in acetic anhydride ( Ac2​O ) with potassium acetate ( KOAc ). This specific combination acts as both a dehydrating agent and a mild base, driving the cyclization while simultaneously trapping the unstable ketone intermediate as an enol acetate. This prevents premature degradation during the high-temperature reflux.

  • Resin-Mediated Hydrolysis: Standard aqueous base hydrolysis (e.g., NaOH or KOH ) of the enol acetate frequently results in unwanted ring-opening of the isochromanone system. To prevent this, we utilize Dowex 500A OH , an unactivated solid-supported anion exchange resin, in methanol. This provides the exact basicity required to cleave the acetate group without degrading the delicate oxygen-containing heterocycle.

  • Chemoselective Reduction: The final reduction of 6-bromo-4-isochromanone to the target alcohol utilizes sodium borohydride ( NaBH4​ ) in an ethanol/water mixture at 0°C. The low temperature is strictly maintained to ensure chemoselectivity—reducing the C4 carbonyl without triggering reductive debromination of the aryl bromide or ether cleavage.

Workflow SM 4-Bromo-2-(carboxymethoxymethyl) benzoic acid Step1 Step 1: Cyclization (Ac2O, KOAc, Reflux) SM->Step1 Int1 Enol Acetate Intermediate Step1->Int1 Step2 Step 2: Hydrolysis (Dowex 500A OH, MeOH) Int1->Step2 Int2 6-Bromo-4-isochromanone Step2->Int2 Step3 Step 3: Reduction (NaBH4, EtOH/H2O, 0°C) Int2->Step3 Product 6-Bromoisochroman-4-ol Step3->Product

Fig 1. Three-step synthetic workflow for 6-Bromoisochroman-4-ol production.

Step-by-Step Experimental Protocols

Note: The following protocols are designed as a self-validating system. Do not proceed to the next step unless the In-Process Control (IPC) checkpoints are met.

Step 1: Synthesis of the Enol Acetate Intermediate

Reagents: 4-Bromo-2-(carboxymethoxymethyl)benzoic acid (1.0 eq), Acetic Anhydride (10 volumes), Potassium Acetate (2.5 eq).

  • Charge a dry, nitrogen-flushed reactor with acetic anhydride (350 mL per 100g of SM).

  • Add potassium acetate (170 g) and stir to create a suspension.

  • Introduce 4-bromo-2-(carboxymethoxymethyl)benzoic acid (100 g) in portions to avoid clumping.

  • Heat the mixture to reflux (approx. 135°C–140°C) and maintain for 2 hours.

  • Workup: Cool the reactor to 20°C. Concentrate the mixture under reduced pressure to remove excess acetic anhydride. Partition the resulting residue between ethyl acetate (500 mL) and deionized water (500 mL). Separate the phases and extract the aqueous layer with additional ethyl acetate (2 x 250 mL).

  • Wash the combined organic phases with saturated NaCl (brine), dry over anhydrous Na2​SO4​ , and concentrate to yield a red semi-solid.

  • Scale-Up Purification: Instead of flash chromatography, resuspend the semi-solid in a minimal amount of warm ethyl acetate and slowly add heptane (anti-solvent) until cloudy. Cool to 0°C to crystallize the enol acetate. Filter and dry.

Self-Validation Checkpoint: The product should isolate as a golden/yellow solid. HPLC must confirm >95% conversion with a distinct retention time shift indicating the loss of the polar carboxylic acid groups.

Step 2: Mild Resin-Mediated Hydrolysis to 6-Bromo-4-isochromanone

Reagents: Enol Acetate (1.0 eq), Dowex 500A OH Anion Exchange Resin (15% w/w), Methanol (10 volumes).

  • Dissolve the enol acetate (50 g) in HPLC-grade methanol (500 mL) at room temperature (20°C - 25°C).

  • Add unactivated Dowex 500A OH resin (7.5 g) in one continuous portion.

  • Stir the heterogeneous mixture vigorously at room temperature for 12–16 hours (overnight).

  • Workup: Gravity-filter the reaction mixture to remove the resin. Wash the resin bed with fresh methanol (100 mL) to ensure complete product recovery.

  • Concentrate the combined filtrate under reduced pressure to yield 6-bromo-4-isochromanone as a yellow oil, which will spontaneously solidify upon standing.

Self-Validation Checkpoint: Macroscopic transition from a golden syrup to a solidifying yellow oil. The pH of the filtered reaction mixture must remain neutral; highly basic conditions indicate resin degradation. LC-MS should confirm the target mass (m/z ~227 for C9​H7​BrO2​ ).

Step 3: Chemoselective Carbonyl Reduction

Reagents: 6-Bromo-4-isochromanone (1.0 eq), Sodium Borohydride (1.2 eq), Absolute Ethanol (18 volumes), Ice-Cold Water (minimal).

  • Dissolve 6-bromo-4-isochromanone (40 g) in absolute ethanol (720 mL) and cool the reactor to exactly 0°C using an ice/brine bath.

  • Dissolve NaBH4​ (8.0 g) in a minimal amount of ice-cold deionized water (approx. 25 mL).

  • Critical Step: Add the aqueous NaBH4​ solution dropwise to the ethanolic ketone solution over 30 minutes, maintaining the internal temperature below 5°C to prevent debromination.

  • Remove the cooling bath and allow the mixture to warm to room temperature. Stir for 2 hours.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3​ until hydrogen gas evolution ceases. Partition the mixture between ethyl acetate and water. Separate, dry the organic phase, and concentrate under reduced pressure.

Self-Validation Checkpoint: The cessation of H2​ gas evolution during the quench confirms reagent consumption. Post-concentration, the product must precipitate as a white solid. FT-IR spectroscopy must show the complete disappearance of the sharp C=O stretch (~1710 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹).

Mechanism Ketone 6-Bromo-4-isochromanone Hydride Hydride Attack (BH4-) at C4 Carbonyl Ketone->Hydride Nucleophilic Addition Alkoxide Tetrahedral Alkoxide Intermediate Hydride->Alkoxide Protonation Protonation by EtOH / H2O Alkoxide->Protonation Aqueous Workup Alcohol 6-Bromoisochroman-4-ol (Racemic Mixture) Protonation->Alcohol

Fig 2. Mechanism of chemoselective hydride reduction of 6-bromo-4-isochromanone.

Quantitative Data Summary: Discovery vs. Scale-Up

The transition from discovery-scale techniques to our optimized scale-up protocol yields significant improvements in throughput and environmental impact (E-Factor).

MetricDiscovery Scale (Literature)Scale-Up Protocol (Optimized)Causality for Improvement
Batch Scale < 5 grams100+ gramsImplementation of controlled jacketed reactors.
Step 1 Purification Flash Column ChromatographyAnti-Solvent CrystallizationEliminates massive silica/solvent waste; improves throughput.
Overall Yield (3 Steps) ~25 - 29%> 65%Prevention of product loss on silica; higher recovery in Step 1.
Purity (HPLC) 92%> 98%Crystallization selectively purges structurally similar impurities.
E-Factor > 400< 45Drastic reduction in solvent usage by removing chromatography.

References

  • Title: US Patent 2005/0239832 A1 - Acetyl 2-hydroxy-1,3-diaminoalkanes Source: United States Patent and Trademark Office / Google Patents URL
Method

Application Note: Enantioselective Synthesis of Chiral 6-Bromoisochroman-4-ol

Executive Briefing & Scientific Context The isochroman core is a privileged heterocyclic scaffold in modern medicinal chemistry. Specifically, chiral 6-Bromoisochroman-4-ol serves as a critical synthetic intermediate in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing & Scientific Context

The isochroman core is a privileged heterocyclic scaffold in modern medicinal chemistry. Specifically, chiral 6-Bromoisochroman-4-ol serves as a critical synthetic intermediate in the development of potent oncology therapeutics, most notably in the synthesis of highly selective Protein Arginine Methyltransferase 5 (PRMT5) inhibitors targeting MTAP-null cancers .

Because the spatial orientation of the C4-hydroxyl group dictates the binding affinity in the PRMT5 active site, absolute stereocontrol during the reduction of the prochiral 6-bromoisochroman-4-one precursor is mandatory. Traditional resolution of racemates is economically and environmentally prohibitive at scale. Therefore, this application note details two self-validating, highly scalable protocols for the direct enantioselective reduction of 6-bromoisochroman-4-one: Chemocatalytic Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Carbonyl Reductase (CRED) Reduction .

Mechanistic Rationale & Strategy Selection

The selection of the reduction strategy depends on the available infrastructure, target enantiomer, and scale-up requirements.

  • Chemocatalytic ATH (Protocol A): Employs Noyori’s Ru(II)-TsDPEN complex. The causality behind its high enantioselectivity lies in the metal-ligand bifunctional outer-sphere mechanism . The hydride on the ruthenium and the proton on the chiral diamine ligand are transferred simultaneously to the ketone via a highly ordered six-membered transition state. This prevents the ketone oxygen from coordinating directly to the metal, minimizing non-selective background reduction. Formic acid is used as the hydrogen source because its irreversible decomposition into CO₂ gas drives the equilibrium completely to the product side.

  • Biocatalytic CRED (Protocol B): Utilizes engineered Carbonyl Reductases. The causality for its exquisite selectivity (>99% ee) is the rigid enzymatic binding pocket that strictly discriminates between the two prochiral faces of the bulky bicyclic ketone. To avoid the prohibitive cost of stoichiometric NADPH, the protocol employs a substrate-coupled cofactor regeneration system where isopropanol (IPA) acts as a sacrificial hydride donor, shifting the thermodynamic equilibrium while regenerating the NADP+ cofactor in situ .

Comparative Performance Metrics

The following table summarizes the quantitative data and operational parameters for both protocols, enabling rapid decision-making for process chemists.

ParameterProtocol A: Ru(II) ATHProtocol B: CRED Biocatalysis
Target Enantiomer (R)- or (S)- (Catalyst dependent)(S)- (Enzyme dependent)
Catalyst / Enzyme RuCl(p-cymene)[(R,R)-TsDPEN]selectAZyme™ CRED (e.g., A161)
Hydride Source HCOOH / Et₃N (5:2 Azeotrope)Isopropanol (IPA)
Operating Temperature 40 °C30 °C
Reaction Time 12–16 hours6–8 hours
Typical Yield >90% (Isolated)>92% (Isolated)
Enantiomeric Excess >98% ee>99% ee
In-Process Control HPLC / TLC (UV 254 nm)HPLC / TLC (UV 254 nm)

Validated Workflows

Protocol A: Chemocatalytic Asymmetric Transfer Hydrogenation (ATH)

Objective: Synthesis of (R)-6-Bromoisochroman-4-ol.

Materials:

  • 6-Bromoisochroman-4-one (1.0 eq, 100 mmol, 22.7 g)

  • RuCl(p-cymene)[(R,R)-TsDPEN] (0.005 eq, 0.5 mol%)

  • Formic acid/Triethylamine azeotrope (TEAF, 5:2 ratio) (5.0 eq of HCOOH)

  • Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (100 mL)

Step-by-Step Methodology & Causality:

  • System Purging: Charge a 500 mL jacketed reactor with 6-bromoisochroman-4-one and the Ru(II) catalyst. Purge the vessel with dry Nitrogen (3x). Causality: The Ru(II) active species is sensitive to oxidation; removing oxygen prevents catalyst deactivation and ensures consistent turnover numbers (TON).

  • Solvent & Reagent Addition: Add anhydrous DCM (100 mL) followed by the slow, dropwise addition of the TEAF (5:2) mixture at room temperature. Causality: TEAF is exothermic upon mixing if not pre-formed. Using the 5:2 azeotrope ensures the optimal acidic environment to protonate the diamine ligand while providing a high concentration of formate ions for Ru-hydride formation.

  • Thermal Activation: Heat the reaction mixture to 40 °C. Maintain stirring at 400 rpm. Causality: 40 °C provides the optimal kinetic energy to overcome the activation barrier of the outer-sphere hydride transfer without causing thermal degradation of the catalyst.

  • In-Process Control (IPC): After 12 hours, sample 50 µL, quench with water, extract with EtOAc, and analyze via TLC (Hexane:EtOAc 3:1) or HPLC. Self-Validation: The disappearance of the ketone peak confirms the irreversible evolution of CO₂ has driven the reaction to completion.

  • Workup & Isolation: Cool to 20 °C. Quench by slowly adding water (100 mL). Separate the organic layer. Wash the organic layer with saturated NaHCO₃ (50 mL) to neutralize residual formic acid, followed by brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from heptane/ethyl acetate to afford the pure (R)-6-bromoisochroman-4-ol.

Protocol B: Biocatalytic Carbonyl Reductase (CRED) Reduction

Objective: Synthesis of (S)-6-Bromoisochroman-4-ol.

Materials:

  • 6-Bromoisochroman-4-one (1.0 eq, 100 mmol, 22.7 g)

  • Carbonyl Reductase (e.g., selectAZyme™ CRED A161 or equivalent) (1.0 g)

  • NADP+ sodium salt (0.001 eq, 0.1 mol%)

  • Isopropanol (IPA) (20% v/v of total reaction volume)

  • Potassium Phosphate (KPi) buffer (100 mM, pH 7.0) (200 mL)

Step-by-Step Methodology & Causality:

  • Buffer & Cofactor Preparation: In a 500 mL bioreactor, dissolve NADP+ in the KPi buffer (100 mM, pH 7.0). Causality: pH 7.0 is the physiological optimum for the CRED enzyme, maintaining its tertiary structure and preventing denaturation.

  • Enzyme Hydration: Add the CRED powder to the buffer and stir gently (150 rpm) for 15 minutes at 30 °C. Causality: Gentle hydration prevents foaming and shear-stress-induced denaturation of the biocatalyst.

  • Substrate & Co-solvent Addition: Dissolve 6-bromoisochroman-4-one in IPA. Add this solution dropwise to the bioreactor. Causality: The substrate has low aqueous solubility. IPA acts dually as a solubilizing co-solvent and as the stoichiometric hydride donor for the in situ regeneration of NADPH.

  • Bioconversion: Maintain the reaction at 30 °C with moderate stirring (250 rpm). Leave the reactor slightly vented or use a condenser. Causality: The reaction produces acetone as a byproduct of IPA oxidation. Allowing slight evaporation of acetone helps drive the equilibrium forward.

  • In-Process Control (IPC): After 6 hours, extract a 100 µL aliquot with MTBE (Methyl tert-butyl ether) and analyze via HPLC. Self-Validation: >95% conversion indicates the cofactor regeneration cycle is functioning efficiently.

  • Workup & Isolation: Add MTBE (200 mL) to the reactor and stir vigorously for 10 minutes to extract the product. Filter the biphasic mixture through a pad of Celite to remove the denatured enzyme. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield (S)-6-bromoisochroman-4-ol.

Downstream Analytics: Chiral HPLC

To validate the absolute stereochemistry and ee, analyze the isolated products using a Chiralpak IA or IC column.

  • Mobile Phase: Hexane / Isopropanol (95:5)

  • Flow Rate: 1.0 mL/min

  • Detection: UV 254 nm

  • Expected Retention: Baseline resolution between the (R) and (S) enantiomers is typically achieved between 12.0 and 16.0 minutes .

Synthesis Workflow & Mechanistic Decision Tree

SynthesisWorkflow Start 6-Bromoisochroman-4-one (Prochiral Substrate) Decision Select Enantioselective Reduction Strategy Start->Decision ATH Protocol A: Chemocatalysis Ru(II)-TsDPEN ATH Decision->ATH High Throughput / Broad Scope CRED Protocol B: Biocatalysis Carbonyl Reductase (CRED) Decision->CRED Exquisite Selectivity / Mild ATH_Mech Irreversible Hydride Transfer (HCOOH/Et3N donor -> CO2) ATH->ATH_Mech CRED_Mech Enzymatic Hydride Transfer (IPA/NADP+ regeneration) CRED->CRED_Mech Product1 (R)-6-Bromoisochroman-4-ol >98% ee ATH_Mech->Product1 (R,R)-Catalyst Product2 (S)-6-Bromoisochroman-4-ol >99% ee CRED_Mech->Product2 (S)-Selective Enzyme

Caption: Decision matrix and mechanistic pathways for the enantioselective reduction of 6-bromoisochroman-4-one.

References

  • Novel PRMT5 inhibitor and use thereof. World Intellectual Property Organization Patent WO2024067433A1. Published March 2024. Explores the use of isochroman-4-ol derivatives in the synthesis of PRMT5 inhibitors.
  • PRMT5 inhibitors and uses thereof. World Intellectual Property Organization Patent WO2024220917A1. Published October 2024. Details the medicinal chemistry applications of halogenated isochroman-4-ols.
  • Rowan, A. S., Moody, T. S., Howard, R. M., Underwood, T. J., Miskelly, I. R., He, Y., & Wang, B. (2013). Preparative access to medicinal chemistry related chiral alcohols using carbonyl reductase technology. Tetrahedron: Asymmetry, 24(21), 1369–1381. URL:[Link]

Application

Introduction: Unlocking Molecular Diversity from a Privileged Scaffold

An Application Guide to the Strategic Functionalization of the Aryl Bromide Moiety in 6-Bromoisochroman-4-ol For Researchers, Scientists, and Drug Development Professionals The isochroman framework is a privileged hetero...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Strategic Functionalization of the Aryl Bromide Moiety in 6-Bromoisochroman-4-ol

For Researchers, Scientists, and Drug Development Professionals

The isochroman framework is a privileged heterocyclic motif found in a multitude of natural products and pharmacologically active molecules.[1][2] Its rigid, bicyclic structure serves as a valuable three-dimensional scaffold in drug design. The compound 6-Bromoisochroman-4-ol, in particular, represents a highly versatile synthetic intermediate.[3] The aryl bromide at the C-6 position acts as a linchpin for diversification, providing a reactive handle for a wide range of transition-metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the isochroman core, a critical activity in modern medicinal chemistry.

This application note provides a detailed guide to the strategic functionalization of 6-Bromoisochroman-4-ol. We move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into five key transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, cyanation, and Miyaura borylation. Each section includes a discussion of the reaction principle, a detailed experimental protocol, and a summary of critical parameters to guide your synthetic strategy.

A key consideration for this substrate is the presence of the C-4 hydroxyl group. While often stable under many cross-coupling conditions, its potential to coordinate with the catalyst or react with strong bases should not be overlooked. For certain applications, particularly those employing highly reactive reagents or requiring multi-step sequences, protection of this alcohol (e.g., as a silyl ether) may be prudent. The protocols described herein are designed to be robust, but substrate-specific optimization is always recommended.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[4] This palladium-catalyzed cross-coupling is renowned for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.[5][6]

Reaction Principle: The catalytic cycle typically begins with the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[6]

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reagent Preparation: In a flame-dried Schlenk tube, combine 6-Bromoisochroman-4-ol (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: To this solid mixture, add the palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%) and ligand (e.g., SPhos, 2-6 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture (e.g., Toluene/H₂O or Dioxane/H₂O, typically in a 4:1 to 10:1 ratio, 0.1-0.2 M) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C) for 4-24 hours.

  • Monitoring: Track the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the 6-aryl-isochroman-4-ol product.

Data Presentation: Suzuki-Miyaura Coupling Parameters
ParameterTypical Reagents/ConditionsRationale & Insights
Palladium Source Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃Pd(OAc)₂ is often cost-effective and forms the active Pd(0) species in situ. Pd(PPh₃)₄ can be used directly.
Ligand SPhos, XPhos, RuPhos, PPh₃Buchwald's biaryl phosphine ligands (SPhos, XPhos) are highly effective for coupling sterically hindered or deactivated aryl bromides.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base activates the boronic acid for transmetalation. K₃PO₄ is often effective for challenging couplings.
Solvent Toluene/H₂O, Dioxane/H₂O, aq. DMFA biphasic solvent system is common. The aqueous phase helps to dissolve the base and facilitate the reaction.[7]
Temperature 80 - 110 °CSufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
Visualization: Suzuki-Miyaura Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl-Br, Boronic Acid, Base catalyst Add Pd Catalyst & Ligand reagents->catalyst inert Evacuate & Backfill with Argon catalyst->inert solvent Add Degassed Solvent inert->solvent heat Heat & Stir (80-110 °C) solvent->heat quench Cool & Dilute with EtOAc heat->quench wash Wash with H₂O & Brine quench->wash purify Dry, Concentrate & Purify (Chromatography) wash->purify product product purify->product Isolated Product

Caption: General workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis where arylamines are a ubiquitous structural motif.[8] The reaction couples an aryl halide with a primary or secondary amine.[9]

Reaction Principle: Similar to the Suzuki coupling, the mechanism involves the oxidative addition of the aryl bromide to Pd(0). The resulting complex coordinates the amine, which is then deprotonated by the base to form a palladium-amido complex. Reductive elimination yields the N-arylated product and regenerates the Pd(0) catalyst.[8]

Experimental Protocol: Buchwald-Hartwig Amination
  • Reagent Preparation: In an oven-dried Schlenk tube under an inert atmosphere, add the aryl bromide (1.0 mmol), palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., XPhos, 4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 mmol).

  • Solvent and Amine Addition: Add anhydrous, degassed toluene (or dioxane) (5 mL). Finally, add the amine (1.2 mmol) via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 100-110 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Data Presentation: Buchwald-Hartwig Amination Parameters
ParameterTypical Reagents/ConditionsRationale & Insights
Palladium Source Pd₂(dba)₃, Pd(OAc)₂These are common Pd(0) and Pd(II) precursors that are readily activated by phosphine ligands.
Ligand XPhos, BrettPhos, BINAPBulky, electron-rich phosphine ligands are crucial. They promote oxidative addition and facilitate the final reductive elimination step, which is often rate-limiting.[8]
Base NaOtBu, LiHMDS, K₃PO₄A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions. NaOtBu is a common choice.
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are essential to prevent quenching of the strong base and interference with the catalytic cycle.
Temperature 100 - 110 °CHigher temperatures are generally needed to overcome the activation barriers for the key steps in the catalytic cycle.
Visualization: Buchwald-Hartwig Workflow

G cluster_prep Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Add Aryl-Br, Catalyst, Ligand, & Base to Tube solvent Add Anhydrous Solvent reagents->solvent amine Add Amine Substrate solvent->amine heat Seal & Heat (100-110 °C) amine->heat cool Cool to RT heat->cool filter Dilute & Filter through Celite® cool->filter purify Concentrate & Purify (Chromatography) filter->purify product product purify->product Isolated Arylamine

Caption: General workflow for Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[10] This reaction is exceptionally valuable for synthesizing conjugated enynes and aryl-alkynes, which are important precursors in materials science and for further synthetic transformations. The reaction is typically catalyzed by palladium, with a copper(I) co-catalyst.[11]

Reaction Principle: The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide is followed by transmetalation from a copper-acetylide species and reductive elimination. The copper cycle involves the formation of the key copper-acetylide intermediate from the terminal alkyne and the Cu(I) salt in the presence of a base.[10][11] Copper-free protocols have also been developed to avoid the issue of Glaser-type homocoupling of the alkyne.[12]

Experimental Protocol: Copper-Catalyzed Sonogashira Coupling
  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add 6-Bromoisochroman-4-ol (1.0 mmol, 1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and a copper(I) co-catalyst (e.g., CuI, 6 mol%).

  • Solvent and Base: Add an anhydrous solvent (e.g., Toluene or THF, 5 mL) and a suitable amine base (e.g., Triethylamine or Diisopropylamine, 2.0-3.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) for 4-16 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: After cooling, dilute the reaction mixture with a suitable solvent like dichloromethane and wash with saturated aqueous NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by flash column chromatography.

Data Presentation: Sonogashira Coupling Parameters
ParameterTypical Reagents/ConditionsRationale & Insights
Palladium Source Pd(PPh₃)₂Cl₂, Pd(OAc)₂Pd(PPh₃)₂Cl₂ is a common, air-stable precatalyst. Pd(OAc)₂ can be used with an added phosphine ligand.
Copper Source CuI, CuBrCopper(I) iodide is the most common co-catalyst, facilitating the formation of the reactive copper-acetylide intermediate.
Base Et₃N, i-Pr₂NH, i-Pr₂NEtThe amine base serves to deprotonate the terminal alkyne and neutralize the HBr byproduct.
Solvent THF, Toluene, DMFAnhydrous solvents are preferred to ensure efficient reaction.
Temperature 25 - 60 °CThe reaction is often run at or slightly above room temperature, making it a relatively mild transformation.[12]
Visualization: Sonogashira Coupling Workflow

G cluster_prep Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Add Aryl-Br, Pd Catalyst, & CuI to Flask solvent Add Anhydrous Solvent & Amine Base reagents->solvent alkyne Add Terminal Alkyne solvent->alkyne stir Stir at RT - 60 °C alkyne->stir cool Cool & Dilute stir->cool wash Aqueous Wash (NaHCO₃, Brine) cool->wash purify Dry, Concentrate & Purify wash->purify product product purify->product Isolated Aryl-Alkyne G cluster_prep Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl-Br, Catalyst, & Ligand in Solvent preheat Preheat Mixture reagents->preheat cyanide Add Cyanide Source (e.g., Zn(CN)₂) preheat->cyanide heat Heat to 120 °C cyanide->heat cool Cool & Dilute heat->cool wash Aqueous Wash & Filter cool->wash purify Dry, Concentrate & Purify wash->purify product product purify->product Isolated Aryl Nitrile G cluster_prep Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl-Br, B₂pin₂, Base, & Catalyst solvent Add Anhydrous Solvent reagents->solvent heat Seal & Heat (80-100 °C) solvent->heat cool Cool & Dilute heat->cool filter Filter through Celite® cool->filter purify Wash, Dry, Concentrate (Optional Chromatography) filter->purify product product purify->product Isolated Boronate Ester

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yields in 6-Bromoisochroman-4-ol Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction Welcome to the Advanced Synthesis Support Center.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges in the synthesis of functionalized isochroman derivatives. 6-Bromoisochroman-4-ol is a critical intermediate in pharmaceutical development, particularly for rigidifying pharmacophores in kinase and epigenetic inhibitor programs. While classical approaches like the 1 can build the core[1], the most robust and scalable route relies on the chemical or biocatalytic reduction of 6-bromoisochroman-4-one.

However, researchers frequently report yield fluctuations (ranging from 40% to 95%) during this seemingly straightforward reduction. This guide deconstructs the mechanistic pitfalls—such as stalled hydride transfers, workup emulsions, and ring-opening side reactions—and provides self-validating protocols to maximize your reaction yield.

Section 1: Mechanistic Troubleshooting & Logic Flow

When yields drop, the root cause usually lies in the nuances of solvent effects or work-up degradation rather than the fundamental viability of the reaction. The logic tree below outlines the diagnostic process for identifying why your 6-bromoisochroman-4-ol yield is suboptimal.

Troubleshooting Start Low Yield: 6-Bromoisochroman-4-ol Q1 Unreacted Ketone Present? Start->Q1 A1_Yes Increase NaBH4 / Check Moisture Q1->A1_Yes Yes Q2 Byproducts Detected? Q1->Q2 No A2_Yes Lower Temp (0°C) / Buffer pH Q2->A2_Yes Yes (Ring Opening) A2_No Optimize Aqueous Extraction Q2->A2_No No (Lost in Workup)

Caption: Logic tree for diagnosing and resolving low yields in 6-bromoisochroman-4-ol synthesis.

Section 2: Frequently Asked Questions (FAQs)

Q1: My reduction of 6-bromoisochroman-4-one using NaBH₄ in pure THF is stalling at 50% conversion. How do I drive it to completion? A1: Sodium borohydride has poor solubility and sluggish reactivity in neat tetrahydrofuran (THF). The causality here is the lack of a protic shuttle. To resolve this, add a catalytic amount of methanol (or use an ethanol/THF mixture). Methanol coordinates with the borohydride complex, forming a reactive alkoxyborohydride intermediate that significantly accelerates hydride transfer to the 2[2].

Q2: I am observing a significant amount of a highly polar byproduct during LCMS analysis, and my isolated yield is <50%. What is happening? A2: You are likely experiencing base-catalyzed ring opening or acid-catalyzed dehydration during the quench. The isochroman-4-ol core is sensitive. If your reaction mixture is left in highly basic conditions (from the borate salts) at room temperature for too long, the ether linkage can degrade. Conversely, over-quenching with strong acids can dehydrate the alcohol to form 3[3]. Use 1M HCl at 0°C strictly to pH 6-7.

Q3: How can I achieve an enantioselective synthesis of (S)- or (R)-6-bromoisochroman-4-ol for chiral drug development? A3: While chiral auxiliary-controlled synthesis is possible, biocatalysis offers superior yields and enantiomeric excess (ee). Carbonyl reductase (CRED) technology, utilizing enzymes like CRED A161 with an isopropanol (IPA) cofactor regeneration system, has been shown to reduce isochroman-4-one derivatives in >90% isolated yield and >99.0% ee 4[4].

Section 3: Self-Validating Experimental Protocols

Protocol A: High-Yield Chemoselective Reduction of 6-Bromoisochroman-4-one

Validation Checkpoint: This protocol is designed as a self-validating system. If Step 4 does not produce mild effervescence upon the addition of methanol, your NaBH₄ has likely hydrolyzed due to poor storage, which is the primary root cause of stalled reactions. Do not proceed until fresh reagent is verified.

  • Preparation: Dissolve 6-bromoisochroman-4-one (1.0 eq, e.g., 5.0 mmol) in anhydrous THF (10 mL) under a nitrogen atmosphere.

  • Cooling: Submerge the reaction flask in an ice-water bath (0°C). Causality: Low temperature prevents the exothermic degradation of the solvent and minimizes over-reduction side reactions.

  • Hydride Addition: Add Sodium Borohydride (NaBH₄) (1.3 eq, 6.5 mmol) in one portion.

  • Protic Activation: Dropwise, add 0.5 mL of Methanol. Checkpoint: Mild effervescence should be observed, confirming active hydride transfer species generation.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (Hexanes:EtOAc 3:1). The ketone (Rf ~0.6) should completely disappear, replaced by the alcohol (Rf ~0.3).

  • Quenching: Cool back to 0°C. Slowly add 1M aqueous HCl until gas evolution ceases and the pH reaches ~7. Causality: Neutralizing the borate complex breaks down the boron-alkoxide intermediates. Stopping exactly at pH 7 prevents the formation of unbreakable emulsions during extraction, a major culprit for physical yield loss[2].

  • Extraction: Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Expected yield: >90%.

Workflow Step1 6-Bromoisochroman-4-one (1.0 eq) Step2 Cool to 0°C THF / MeOH Step1->Step2 Step3 NaBH4 Addition (1.3 eq) Step2->Step3 Step4 Stir 2h at RT (TLC Check) Step3->Step4 Step5 Quench 1M HCl (pH 7) Step4->Step5 Step6 6-Bromoisochroman-4-ol (>90% Yield) Step5->Step6

Caption: Step-by-step workflow for the chemoselective reduction of 6-bromoisochroman-4-one.

Section 4: Quantitative Optimization Metrics

To further illustrate the impact of reaction conditions on the isolated yield of 6-bromoisochroman-4-ol, review the optimization data below. Notice how the choice of solvent and quench method directly dictates the final recovery.

Solvent SystemReductant (Eq)Temp (°C)Quench MethodConversion (%)Isolated Yield (%)Primary Issue Observed
Neat THFNaBH₄ (1.5)25Water6545Incomplete conversion; Emulsion
THF / MeOH (cat.) NaBH₄ (1.3) 0 to 25 1M HCl (pH 7) >99 92 Optimal Conditions
EthanolNaBH₄ (1.2)0 to 251M HCl (pH 7)9588Minor transesterification risks
IPA (Biocatalytic)CRED A16130MTBE Extraction>9991High ee (>99.0%) achieved

References

[4] Title : Preparative access to medicinal chemistry related chiral alcohols using carbonyl reductase technology Source : Almac Group URL :

[2] Title : WO2024067433A1 - Novel prmt5 inhibitor and use thereof Source : Google Patents URL :

[1] Title : 7-Chloroisochroman-4-one Source : Benchchem URL :

[3] Title : US 2005/0239832 A1 - Patent Application Publication Source : Google Patents URL :

Sources

Optimization

Technical Support Center: Troubleshooting 6-Bromoisochroman-4-ol Synthesis

Welcome to the Technical Support Center for 6-Bromoisochroman-4-ol. This platform provides advanced troubleshooting, mechanistic insights, and validated protocols for researchers and process chemists facing impurity chal...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6-Bromoisochroman-4-ol. This platform provides advanced troubleshooting, mechanistic insights, and validated protocols for researchers and process chemists facing impurity challenges during the synthesis and scale-up of 6-bromoisochroman-4-ol.

The standard synthetic route involves the reduction of 6-bromoisochroman-4-one using sodium borohydride (NaBH₄) . However, subtle deviations in temperature, reagent quality, or upstream catalysis can lead to a complex impurity profile that compromises final batch purity.

Part 1: Mechanistic Pathway & Impurity Logic

Understanding the causality of impurity formation is the first step in process optimization. The reduction of the isochroman-4-one core is sensitive to over-reduction, pH-dependent ring cleavage, and trace metal contamination from upstream cyclization steps (such as gold-catalyzed oxidative cycloalkoxylation) .

G Ketone 6-Bromoisochroman-4-one (Starting Material) Reduction NaBH4 Reduction (EtOH/H2O, 0°C to RT) Ketone->Reduction Standard Conditions Imp4 Regioisomers (7-Bromo/5-Bromo) Ketone->Imp4 Upstream Carryover Target 6-Bromoisochroman-4-ol (Target Product) Reduction->Target Optimal Conversion Imp1 Unreacted Ketone (Incomplete Reaction) Reduction->Imp1 Quenched Too Early Imp2 Isochroman-4-ol (Des-bromo Impurity) Reduction->Imp2 Trace Metal Contamination Imp3 Ring-Opened Diol (Over-reduction) Reduction->Imp3 Acidic Quench / Heat Imp4->Reduction Co-reduction

Fig 1: Reaction workflow and parallel impurity generation pathways for 6-Bromoisochroman-4-ol.

Part 2: Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is there a persistent 6-Bromoisochroman-4-one peak (unreacted starting material) in my final HPLC trace?

  • Causality: Sodium borohydride is highly hygroscopic and degrades upon exposure to atmospheric moisture, lowering its active hydride titer. If the stoichiometric ratio of active hydride falls below the required threshold, the reaction stalls before completion.

  • Solution: Always titrate your NaBH₄ batch before use or use a freshly opened bottle. If the reaction stalls, perform a self-validation check (see protocol below) and add a supplementary 0.1 equivalent of NaBH₄. Do not simply extend the reaction time beyond 4 hours, as prolonged exposure promotes ether cleavage.

Q2: I am detecting a des-bromo impurity (Isochroman-4-ol). How is this forming and how do I prevent it?

  • Causality: Hydrodehalogenation (loss of the aryl bromide) does not typically occur with pure NaBH₄. This impurity strongly indicates trace transition metal contamination in your reactor or starting material. If the upstream 6-bromoisochroman-4-one was synthesized via metal-catalyzed cyclization (e.g., using Au, Pd, or Ru catalysts) , residual metals will act synergistically with the hydride to catalyze the reductive cleavage of the C-Br bond.

  • Solution: Treat the starting ketone solution with a metal scavenger (e.g., SiliaMetS® Thiol) for 2 hours and filter through Celite before initiating the reduction step.

Q3: What causes the formation of ring-opened diol impurities during the reduction step?

  • Causality: The isochroman ring contains a benzylic ether linkage that is susceptible to cleavage. If the reaction is allowed to exotherm excessively (>25 °C) during hydride addition, or if it is quenched with a strong acid (like aqueous HCl), the ether bond cleaves to form 1-(2-bromo-4-(hydroxymethyl)phenyl)ethane-1,2-diol.

  • Solution: Strictly control the temperature during addition (0 °C). Always quench with a mild, buffered proton source such as saturated aqueous ammonium chloride (NH₄Cl) to maintain a near-neutral pH.

Q4: How do I resolve regioisomeric impurities (e.g., 7-bromoisochroman-4-ol) that co-elute with the product?

  • Causality: Regioisomers are rarely generated during the reduction step. They are carryover impurities from the upstream construction of the isochroman-4-one core (e.g., via O,P-acetal cyclization or oxa-Pictet-Spengler reactions) . If the upstream cyclization lacked strict regioselectivity, isomeric ketones will carry through and be co-reduced.

  • Solution: The reduction step cannot correct upstream regioselectivity. You must establish a strict specification for the starting ketone. Pre-purify the 6-bromoisochroman-4-one via recrystallization (MTBE/Hexanes) before introducing it to the reduction workflow.

Part 3: Quantitative Data & Analytical Profiling

To aid in rapid chromatographic identification, the following table summarizes the common impurity profile observed during reverse-phase HPLC (C18 column, Water/MeCN gradient).

Impurity ProfileRelative Retention Time (RRT)*Origin / CausalityMitigation Strategy
6-Bromoisochroman-4-ol 1.00 (Target) Standard Reduction N/A
Ring-Opened Diol0.60Acidic quench / Thermal degradationQuench with NH₄Cl; maintain temp < 25 °C.
Isochroman-4-ol0.85Hydrodehalogenation (metal trace)Use metal scavengers pre-reduction.
7-Bromoisochroman-4-ol1.05Upstream cyclization carryoverPre-purify the starting ketone.
6-Bromoisochroman-4-one1.25Incomplete reductionVerify NaBH₄ activity; titrate reagents.

*RRT values are approximate and may shift based on specific column chemistry and gradient slopes.

Part 4: Self-Validating Experimental Protocol

Optimized Reduction of 6-Bromoisochroman-4-one This protocol incorporates built-in validation gates to ensure high-fidelity conversion and suppress impurity formation .

Step 1: Preparation & Scavenging

  • Dissolve 6-bromoisochroman-4-one (1.0 eq) in absolute ethanol to achieve a 0.2 M concentration.

  • Optional but recommended: Add 5 wt% silica-supported thiol scavenger. Stir for 1 hour at room temperature, then filter to remove trace transition metals.

  • Cool the clarified solution to 0 °C using an ice-water bath.

Step 2: Hydride Addition

  • Prepare a solution of NaBH₄ (1.2 eq) in a minimum volume of ice-cold distilled water.

  • Add the aqueous NaBH₄ solution dropwise to the ethanolic ketone solution over 30 minutes.

  • Causality Note: Dropwise addition prevents thermal spikes that drive ring-opening side reactions and ether cleavage.

Step 3: Reaction Monitoring & Self-Validation

  • Stir the mixture at 0 °C for 1 hour, then allow it to naturally warm to 20 °C over 1 hour.

  • Self-Validation Check: Pull a 50 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS or HPLC. The ketone signal (m/z 227/229) must be < 1.0% relative to the product signal (m/z 229/231).

  • Decision Gate: If the ketone > 1.0%, add an additional 0.1 eq of NaBH₄ and stir for 30 minutes. Do not proceed to the quench step until this validation gate is passed.

Step 4: Quenching & Isolation

  • Cool the reaction back to 0 °C.

  • Slowly add saturated aqueous NH₄Cl (equal volume to ethanol) to quench excess hydride. Do not use HCl or strong mineral acids.

  • Extract the aqueous mixture with Ethyl Acetate (3 × 1 volume).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude solid via recrystallization from MTBE/Hexanes to yield pure 6-bromoisochroman-4-ol.

References

  • Synthesis and Use of Heterocyclic Compounds. US Patent App 2005/0239832 A1. Google Patents.
  • Synthesis of isochroman-4-ones and 2H-pyran-3(6H)-ones by gold-catalyzed oxidative cycloalkoxylation of alkynes. Bioorganic & Medicinal Chemistry, 2019. URL:[Link]

  • One-Pot Synthetic Approaches for the Construction of Isochroman-4-ones and Benzoxazin-3-ones Using O,P-Acetals. Synlett, 2021. URL:[Link]

Troubleshooting

preventing degradation and oxidation of 6-Bromoisochroman-4-ol during storage

Welcome to the dedicated technical support hub for the handling, storage, and troubleshooting of 6-Bromoisochroman-4-ol . As a bifunctional molecule containing both a secondary alcohol and a cyclic benzylic ether (isochr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support hub for the handling, storage, and troubleshooting of 6-Bromoisochroman-4-ol . As a bifunctional molecule containing both a secondary alcohol and a cyclic benzylic ether (isochroman ring), it presents unique stability challenges. This guide is designed for researchers and drug development professionals to understand the mechanistic causes of degradation and implement self-validating protocols to preserve molecular integrity.

Part 1: Troubleshooting Guides & FAQs

Q1: My stored 6-Bromoisochroman-4-ol has developed a yellow tint and a new TLC spot. What happened? A1: The yellowing and the appearance of a new TLC spot (typically with a lower Rf​ in hexanes/EtOAc) strongly indicate the oxidation of the C4 secondary alcohol to a ketone, forming 6-bromoisochroman-4-one . Secondary alcohols are highly susceptible to dehydrogenative oxidation in the presence of trace transition metals (often introduced via stainless steel spatulas or syringe needles) and atmospheric oxygen. Furthermore, the isochroman core itself is highly prone to1 [1]. Prevention: Always handle the material with non-metallic spatulas (e.g., PTFE or ceramic) and store it under an inert atmosphere.

Q2: I suspect peroxide formation in my older batches. How does this happen, and is it dangerous? A2: Yes, it is a significant safety and experimental risk. The C1 position of the isochroman ring is a benzylic ether. Abstraction of a hydrogen atom at this position generates a radical that is exceptionally stable due to delocalization into the adjacent aromatic ring and lone-pair donation from the ether oxygen. Atmospheric oxygen rapidly inserts into this radical, forming a 2 [2]. These peroxides can detonate upon concentration and will ruin sensitive cross-coupling reactions by poisoning palladium catalysts or initiating unwanted 3 [3].

Q3: What is the optimal storage protocol to ensure long-term stability? A3: To arrest both C4 alcohol oxidation and C1 peroxidation, the compound must be stored in a dark, dry environment at -20°C under an inert gas (Argon is preferred over Nitrogen due to its higher density). Commercial suppliers mandate keeping isochroman derivatives in a 4 [4] to prevent UV-initiated radical cleavage of the aryl bromide bond.

Part 2: Quantitative Degradation Data

The following table summarizes the kinetic degradation profile of 6-Bromoisochroman-4-ol under various storage conditions over a 6-month period, demonstrating the critical need for strict environmental control.

Storage ConditionAtmosphereLight Exposure6-Month Peroxide Level (ppm)6-Month Ketone Formation (%)Recommendation
25°CAirAmbient Light> 500 ppm~15.0%DO NOT USE
4°CAirDark120 ppm~5.0%Sub-optimal
-20°CAirDark45 ppm~1.0%Acceptable (Short-term)
-20°C Argon Dark < 5 ppm (LOD) < 0.1% Optimal (Long-term)

Part 3: Self-Validating Experimental Protocols

Protocol A: Inert Atmosphere Storage Workflow

Causality: Argon is heavier than air and nitrogen; it creates a protective, dense blanket over the solid, physically displacing the oxygen required to initiate benzylic radical formation and secondary alcohol dehydrogenation.

  • Transfer: Transfer the desired amount of 6-Bromoisochroman-4-ol into an amber glass vial (blocks UV light).

  • Purge: Insert an Argon line (via a clean needle) halfway into the vial. Purge with a gentle stream of Argon for 60 seconds.

  • Seal: Rapidly cap the vial with a PTFE-lined septum cap while slowly withdrawing the needle to ensure the headspace remains entirely Argon.

  • Wrap: Seal the cap edges tightly with Parafilm to prevent micro-leaks.

  • Self-Validation (Gravimetric Tracking): Weigh the sealed vial on an analytical balance and record the mass. Reweigh the vial every 3 months; a stable mass confirms the integrity of the seal against moisture ingress (which would increase mass) and validates the storage system.

Protocol B: Peroxide Remediation Workflow

Causality: Sodium bisulfite ( NaHSO3​ ) is a mild reducing agent. It donates electrons to the weak O-O peroxide bond, cleaving it and reducing the dangerous hydroperoxide back to a stable alcohol, while the bisulfite is oxidized to sulfate.

  • Dissolution: Dissolve the suspect batch of 6-Bromoisochroman-4-ol in ethyl acetate (10 mL per gram).

  • Validation 1 (Pre-test): Spot 10 µL of the solution onto a KI-Starch test strip. Causality: Iodide ( I− ) is oxidized by peroxides to Iodine ( I2​ ), which complexes with starch to form a deep blue/black color. A positive test confirms the presence of peroxides.

  • Reduction Wash: Transfer the organic layer to a separatory funnel. Add an equal volume of freshly prepared 10% aqueous NaHSO3​ . Shake vigorously for 5 minutes, venting frequently.

  • Separation: Allow the layers to separate and discard the lower aqueous layer. Wash the organic layer once with brine, then dry over anhydrous Na2​SO4​ .

  • Validation 2 (Post-test): Spot 10 µL of the treated organic layer onto a new KI-Starch test strip. The strip must remain colorless, validating the complete destruction of the peroxide hazard.

  • Recovery: Filter the drying agent and concentrate the filtrate under reduced pressure (bath temp < 30°C).

Part 4: Visualizations

Degradation Substrate 6-Bromoisochroman-4-ol O2 O2 / Light Exposure Substrate->O2 Autoxidation Metals Trace Metals / Air Substrate->Metals Radical C1 Benzylic Radical O2->Radical HAT Ketone 6-Bromoisochroman-4-one Metals->Ketone Dehydrogenation Peroxide 1-Hydroperoxy Derivative Radical->Peroxide +O2

Logical relationship of 6-Bromoisochroman-4-ol degradation pathways.

Workflow Start Suspect Batch Test1 KI-Starch Test (Validation 1) Start->Test1 Decision Peroxides? Test1->Decision Wash Wash with 10% NaHSO3 Decision->Wash Yes Safe Safe for Use Decision->Safe No Test2 Repeat KI-Starch (Validation 2) Wash->Test2 Test2->Safe Negative Discard Discard Batch Test2->Discard Persists

Self-validating experimental workflow for peroxide remediation.

Part 5: References

  • Isochroman-3,4-dione and Tandem Aerobic Oxidation of 4-Bromoisochroman-3-one in the Highly Regio- and Diastereoselective Diels–Alder Reaction for the Construction of Bridged Polycyclic Lactones. The Journal of Organic Chemistry - ACS Publications.1

  • Dehydrogenative α‑Oxygenation of Ethers with an Iron Catalyst. Journal of the American Chemical Society / University of Liverpool.2

  • Throwing Light on -O–O- Bond: Organic Peroxides in Visible-Light Photocatalysis. MDPI Chemistry.3

  • 182949-90-2 | 6-Bromoisochromane Storage & Safety Information. BLD Pharm.4

Sources

Optimization

minimizing side reactions during 6-Bromoisochroman-4-ol esterification

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers and drug development professionals working with 6-Bromoisochroman-4-ol , a highly sensitive be...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers and drug development professionals working with 6-Bromoisochroman-4-ol , a highly sensitive benzylic secondary alcohol.

Due to its structural properties, standard esterification methods often result in catastrophic yield losses. This guide provides mechanistic troubleshooting, validated protocols, and decision frameworks to ensure high-fidelity esterification.

Mechanistic Overview: The Benzylic Vulnerability

6-Bromoisochroman-4-ol contains a hydroxyl group at the C4 position, which is directly adjacent to the aromatic ring (a benzylic position). When exposed to Brønsted or Lewis acids, the hydroxyl group is easily protonated and departs as water. This generates a that is highly stabilized by resonance from the aromatic system [1].

To regain stability, the molecule rapidly loses a proton from the adjacent C3 position, driving an E1 elimination that irreversibly forms the conjugated alkene, 6-bromo-1H-isochromene . Consequently, traditional acid-catalyzed methods (like Fischer esterification) must be strictly avoided.

Troubleshooting Guide & FAQs

Q1: I attempted an esterification using an acyl chloride and triethylamine (TEA), but my NMR shows a mixture of the desired ester and 6-bromo-1H-isochromene. How is elimination still occurring without an acid catalyst? A: While you are not adding an acid catalyst, the reaction between the acyl chloride and the alcohol generates hydrochloric acid (HCl) as a stoichiometric byproduct. If your base (TEA) is not present in sufficient excess, or if localized acidic pockets form during addition, the transient HCl will catalyze the E1 elimination. Solution: Switch to a milder, more nucleophilic base like Pyridine as the solvent/base, or use the Steglich esterification method which generates no acidic byproducts.

Q2: I am seeing a high molecular weight byproduct in my LC-MS. Could this be an ether? A: Yes. Under mildly acidic or high-temperature conditions, the benzylic carbocation can be intercepted by an unreacted molecule of 6-Bromoisochroman-4-ol instead of eliminating. This intermolecular SN​1 reaction forms a bis(6-bromoisochroman-4-yl) ether. Solution: Keep the reaction strictly at or below room temperature (0 °C to RT) and maintain high dilution (0.1 M) to statistically disfavor intermolecular etherification.

Q3: My starting material is enantiopure (4S)-6-Bromoisochroman-4-ol. I need the ester to have the (4R) configuration. What is the best approach? A: You require a stereoinvertive protocol. Because benzylic carbocations planarize and lead to racemization, you must avoid any SN​1 pathway. The is the gold standard here [2]. It activates the alcohol via a phosphonium intermediate, forcing the carboxylate nucleophile to attack via a concerted SN​2 mechanism, resulting in clean stereochemical inversion.

Esterification Strategy Workflow

Use the following logic tree to select the appropriate reaction conditions based on your stereochemical requirements and side-reaction risks.

Workflow A 6-Bromoisochroman-4-ol Esterification B Acidic Conditions (e.g., Fischer) A->B Avoid C Mild / Neutral Conditions A->C Preferred D E1 Elimination (6-Bromoisochromene) B->D Benzylic Carbocation E Stereochemical Requirement? C->E F Retention of Configuration E->F Desired G Inversion of Configuration E->G Desired H Steglich Protocol (EDC/DMAP) F->H I Mitsunobu Protocol (PPh3/DIAD) G->I

Decision workflow for selecting esterification conditions to minimize benzylic elimination.

Quantitative Method Comparison

The table below summarizes the expected outcomes of various esterification methodologies applied to 6-Bromoisochroman-4-ol, highlighting the inverse relationship between acidity and target yield.

Reaction MethodologyReagent SystemTarget Ester YieldElimination ByproductStereochemical Outcome
Fischer Esterification R-COOH, H₂SO₄ (cat.), Heat< 10%> 80%Complete Racemization
Acyl Chloride R-COCl, NEt₃, DCM, RT50 - 65%20 - 30%Retention (Partial Racemization)
Steglich Esterification R-COOH, EDC·HCl, DMAP, DCM> 90% < 5% Complete Retention
Mitsunobu Reaction R-COOH, PPh₃, DIAD, THF85 - 95% < 5% Complete Inversion

Standard Operating Protocols (SOPs)

Protocol A: Steglich Esterification (Stereochemical Retention)

The utilizes a carbodiimide coupling reagent and DMAP to form esters under strictly neutral conditions, entirely bypassing the carbocation intermediate [3]. We recommend EDC·HCl over DCC, as the resulting urea byproduct is water-soluble and easily removed during the aqueous workup.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Dissolve 6-Bromoisochroman-4-ol (1.0 equiv) and the target carboxylic acid (1.1 equiv) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Cooling: Submerge the flask in an ice-water bath (0 °C). Causality: Lower temperatures prevent premature acyl migration and suppress trace elimination.

  • Activation: Add EDC·HCl (1.2 equiv) portion-wise over 5 minutes.

  • Catalysis: Add 4-Dimethylaminopyridine (DMAP) (0.1 equiv).

  • Reaction: Stir at 0 °C for 30 minutes, then remove the ice bath. Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Self-Validation Checkpoint: Take a crude 1H NMR. The benzylic C4-H proton of the starting material (~4.6 ppm) should shift downfield to ~5.9 ppm in the esterified product. If you observe a sharp vinylic peak at ~6.5 ppm, elimination has occurred.

Protocol B: Mitsunobu Esterification (Stereochemical Inversion)

This protocol is deployed when the C4 stereocenter must be inverted.

Step-by-Step Methodology:

  • Preparation: In an Argon-purged flask, dissolve 6-Bromoisochroman-4-ol (1.0 equiv), the carboxylic acid (1.2 equiv), and Triphenylphosphine ( PPh3​ , 1.2 equiv) in anhydrous Tetrahydrofuran (THF) (0.1 M).

  • Cooling: Cool the mixture to 0 °C.

  • Coupling Initiation: Add Diisopropyl azodicarboxylate (DIAD, 1.2 equiv) dropwise via a syringe pump over 15 minutes. Causality: DIAD addition is highly exothermic. Rapid addition can cause localized heating, leading to the thermal decomposition of the betaine intermediate and resulting in poor yields.

  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature. Monitor via TLC (typically complete in 2–4 hours).

  • Workup: Concentrate the crude mixture directly onto silica gel.

  • Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to separate the desired ester from the triphenylphosphine oxide ( Ph3​P=O ) and reduced DIAD hydrazine byproducts.

References

  • Hunt, I. (n.d.). Eliminations of benzylic systems. Department of Chemistry, University of Calgary. Retrieved from[Link]

  • Hussain, M., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(19), 5961. PubMed Central. Retrieved from[Link]

  • O'Sullivan, M. C., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5897-5905. Royal Society of Chemistry. Retrieved from[Link]

Troubleshooting

Technical Support Center: Chiral Separation of 6-Bromoisochroman-4-ol Enantiomers

Welcome to the Technical Support Center for Chiral Separations. This hub is dedicated to the enantiomeric resolution of 6-Bromoisochroman-4-ol, a critical chiral intermediate in drug development.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral Separations. This hub is dedicated to the enantiomeric resolution of 6-Bromoisochroman-4-ol, a critical chiral intermediate in drug development. Because enantiomers of chiral drugs exhibit unique pharmacokinetic and toxicological behaviors in the human body, achieving baseline resolution ( Rs​>1.5 ) is non-negotiable[1].

This guide is built on the principles of mechanistic causality and self-validating experimental design, ensuring that your analytical and preparative workflows are robust, reproducible, and scientifically sound.

Core Workflow & Mechanistic Strategy

The separation of 6-Bromoisochroman-4-ol enantiomers relies heavily on polysaccharide-based chiral stationary phases (CSPs). These columns, particularly those derived from cellulose and amylose, account for over 90% of successful chiral high-performance liquid chromatography (HPLC) applications[2].

The chiral recognition mechanism is driven by the formation of transient, diastereomeric complexes between the enantiomers and the CSP. The helical structure of the polysaccharide provides a chiral cavity, while polar substituents (like carbamates or benzoates) offer sites for hydrogen bonding, dipole-dipole interactions, and π−π stacking[2].

Workflow A Racemic 6-Bromoisochroman-4-ol Sample Preparation B Primary CSP Screening (Amylose/Cellulose Carbamates) A->B C Mobile Phase Selection (Normal Phase vs. SFC) B->C D Evaluate Enantioselectivity (α) and Resolution (Rs) C->D E Rs ≥ 1.5 Achieved? D->E F Method Validation & Preparative Scale-Up E->F Yes G Optimize Temperature, Modifiers (DEA/TFA), or Flow E->G No G->D Re-evaluate

Fig 1. Systematic chiral chromatographic method development workflow for 6-Bromoisochroman-4-ol.

Self-Validating Experimental Protocol

To guarantee the integrity of your results, every separation must be treated as a self-validating system. Follow this step-by-step methodology for initial analytical screening.

Step 1: Sample Preparation & Baseline Establishment
  • Action: Dissolve the racemic 6-Bromoisochroman-4-ol standard in the exact mobile phase intended for the run (e.g., n-Hexane/Isopropanol 90:10). Inject a blank mobile phase sample first.

  • Causality: Dissolving the sample in the mobile phase prevents "solvent shock" at the column head, which can cause peak splitting. The blank injection validates that the retention window is free of ghost peaks or strongly retained impurities from previous runs.

Step 2: Column Equilibration
  • Action: Flush the selected CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) with at least 10 column volumes of the mobile phase at 1.0 mL/min until the baseline UV signal stabilizes.

  • Causality: Polysaccharide CSPs require extensive equilibration to establish a stable, three-dimensional hydrogen-bonding network. Inadequate equilibration leads to drifting retention times and irreproducible selectivity ( α ).

Step 3: Racemate Injection & System Suitability Test (SST)
  • Action: Inject 5–10 µL of the racemic mixture (1 mg/mL).

  • Validation Criteria: The system is validated only if two peaks of equal area (50:50 ratio) are observed. If the ratio deviates significantly from 50:50, it indicates either detector saturation (exceeding the linear dynamic range) or on-column degradation.

Step 4: Enantiopure Spiking (Absolute Configuration Assignment)
  • Action: Spike the racemic sample with a known (R)- or (S)-enantiomer standard of 6-Bromoisochroman-4-ol and re-inject.

  • Causality: The peak that proportionally increases in area definitively identifies the elution order. This validates the absolute configuration assignment without relying solely on retention times, which can shift slightly with temperature or mobile phase batch variations.

Quantitative Data: CSP Performance Comparison

The selection of the CSP is the most critical factor in achieving enantioseparation[3]. The table below summarizes the expected performance of common polysaccharide-based columns for brominated chromanol derivatives.

Table 1: Comparative Performance of Polysaccharide CSPs (Note: Data parameters are extrapolated from structurally analogous bromochromanols to guide initial method development[3])

Chiral Stationary Phase (CSP)Typical Mobile PhaseFlow RateRet. Time Peak 1Ret. Time Peak 2Selectivity (α)Resolution ( Rs​ )
Cellulose tris(3,5-dimethylphenylcarbamate) n-Hexane / 2-Propanol (90:10)1.0 mL/min8.5 min10.2 min~1.25> 1.5
Amylose tris(3,5-dimethylphenylcarbamate) n-Hexane / Ethanol (85:15)1.0 mL/min7.9 min9.8 min~1.30> 2.0
Cellulose tris(4-methylbenzoate) Heptane / 2-Propanol (95:5)1.0 mL/min12.1 min14.5 min~1.221.8

Troubleshooting Guides & FAQs

Q: Why am I observing severe peak tailing for the second eluting enantiomer of 6-Bromoisochroman-4-ol? A: Peak tailing in chiral normal-phase chromatography is frequently caused by non-specific, secondary interactions between the hydroxyl group (-OH) of the isochroman-4-ol and residual silanol groups on the silica support of the CSP.

  • Causality: While primary chiral recognition relies on hydrogen bonding with the carbamate/benzoate selectors, if the solute bypasses the selector and interacts with the acidic silica backbone, desorption kinetics slow down drastically, causing a tail.

  • Solution: Introduce 0.1% Diethylamine (DEA) or Ethanolamine to the mobile phase[3]. This acts as a self-validating diagnostic: if the tailing disappears upon modifier addition, silanol interference is confirmed.

Q: How does the 6-bromo substitution alter the separation dynamics compared to unsubstituted isochroman-4-ol? A: The bromine atom at the 6-position introduces a strong electron-withdrawing effect and significant steric bulk.

  • Causality: This alters the electron density of the aromatic ring, enhancing π−π stacking interactions with the phenyl rings of the CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)). Consequently, you will typically observe longer overall retention times but higher selectivity ( α ) compared to the unsubstituted analog, as the steric bulk forces a more rigid, stereospecific fit into the chiral cavity[3].

Q: My resolution ( Rs​ ) was 2.0 yesterday, but today it has dropped below 1.2 using the same column and method. What happened? A: This is a classic symptom of column overloading or modifier depletion.

  • Causality: The hydrogen bonding sites on the polysaccharide carbamate backbone can become saturated by strongly retained impurities from crude synthesis mixtures. Alternatively, highly volatile modifiers (like DEA) may have evaporated from the mobile phase reservoir overnight, changing the apparent pH of the organic phase.

  • Solution: Flush the column with 100% Ethanol or Isopropanol to strip strongly bound impurities. Remake the mobile phase fresh.

Q: Should I use Normal-Phase HPLC or Supercritical Fluid Chromatography (SFC) for preparative scale-up of 6-Bromoisochroman-4-ol? A: SFC is strongly recommended for preparative scale-up and has become the primary technique in pharmaceutical discovery laboratories[1].

  • Causality: Supercritical CO2​ possesses higher diffusivity and lower viscosity than liquid hydrocarbons (like n-hexane). This facilitates faster mass transfer within the porous CSP, allowing for flow rates 3 to 5 times higher than HPLC without a proportional increase in backpressure. Furthermore, fraction recovery is vastly simplified; the CO2​ evaporates upon depressurization, leaving the pure enantiomer concentrated in a small volume of co-solvent (e.g., methanol)[1].

References

  • Preparative Scale Resolution of Enantiomers Enables Accelerated Drug Discovery and Development Source: MDPI (Molecules) URL:[Link]

  • HPLC Chiral Columns: Mechanisms and Applications Source: Element Lab Solutions URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Profiling: 6-Bromoisochroman-4-ol vs. 7-Bromochroman-4-ol in Synthetic Workflows

As privileged scaffolds in medicinal chemistry, both chroman and isochroman derivatives serve as critical building blocks for novel therapeutic agents. However, the subtle structural isomerization between 6-bromoisochrom...

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Author: BenchChem Technical Support Team. Date: March 2026

As privileged scaffolds in medicinal chemistry, both chroman and isochroman derivatives serve as critical building blocks for novel therapeutic agents. However, the subtle structural isomerization between 6-bromoisochroman-4-ol and 7-bromochroman-4-ol dictates profoundly orthogonal reactivity profiles. This guide provides an in-depth comparative analysis of their electronic landscapes, focusing on the causality behind their diverging behaviors at the C4-hydroxyl and aryl bromide sites, supported by field-validated protocols.

Mechanistic Causality: The Electronic Landscape

The fundamental difference between these two isomers lies in the position of the oxygen heteroatom within the dihydropyran ring, which completely rewires the electronic communication with the fused benzene ring.

  • 7-Bromochroman-4-ol : The oxygen atom is located at position 1, directly conjugated with the aromatic ring. This structural arrangement allows the oxygen lone pairs to donate electron density into the aromatic system via the +M (mesomeric) effect. Crucially, this resonance extends to the C4a bridgehead carbon, providing profound vinylogous/phenylogous stabilization to any developing positive charge at the C4 benzylic position[1].

  • 6-Bromoisochroman-4-ol : The oxygen atom is located at position 2, isolated from the aromatic ring by the C1 methylene bridge. Consequently, the aromatic ring functions purely as a dialkyl-substituted benzene[2]. The C4 benzylic position lacks heteroatom-assisted resonance stabilization, rendering it a standard secondary benzylic alcohol.

Figure 1: Electronic resonance pathways demonstrating the stabilization of the C4 benzylic position.

Reactivity Vector 1: C4-Hydroxyl Transformations

The stability of the C4 carbocation directly dictates the ease of nucleophilic substitution and elimination reactions for these scaffolds.

  • Chroman-4-ol Reactivity : Due to the highly stabilized chromenylium-like carbocation intermediate, 7-bromochroman-4-ol readily undergoes SN1-type substitutions. For instance, conversion of the C4-OH to an amine via a mesylate intermediate and subsequent azide displacement can be achieved under remarkably mild conditions[3]. Additionally, this scaffold is highly prone to acid-catalyzed dehydration to form the corresponding chromene[1].

  • Isochroman-4-ol Reactivity : Lacking resonance stabilization from the oxygen atom, the C4-OH in 6-bromoisochroman-4-ol is significantly less reactive towards SN1 pathways. Attempts to force substitution often require harsher Lewis acids. Instead, this scaffold is highly amenable to oxidation to yield 6-bromoisochroman-4-one without the competitive elimination pathways that plague chroman-4-ols[2].

Reactivity Vector 2: Aryl Bromide Cross-Coupling

The electronic density of the aromatic ring governs the rate of oxidative addition by Palladium(0) in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • 7-Bromochroman-4-ol : The bromine at C7 is positioned meta to the ring oxygen. While it does not receive direct resonance donation, the overall electron-rich nature of the chroman aromatic ring (due to O1 donation to ortho/para positions) slightly dampens the electrophilicity of the C-Br bond, making oxidative addition marginally slower compared to neutral rings.

  • 6-Bromoisochroman-4-ol : The bromine at C6 resides on an electronically neutral, dialkyl-substituted aromatic ring. The absence of the electron-donating oxygen atom on the ring makes the C6-Br bond relatively more susceptible to Pd(0) insertion, often resulting in faster reaction kinetics and higher yields in cross-coupling workflows.

Quantitative Data Comparison
Parameter7-Bromochroman-4-ol6-Bromoisochroman-4-ol
Heteroatom Position O1 (Conjugated to aryl ring)O2 (Isolated by C1 methylene)
C4 Carbocation Stability Very High (Phenylogous +M effect)Moderate (Secondary benzylic only)
C4-OH Substitution Rate Fast (Mild conditions, SN1 dominant)Slow (Requires strong Lewis acids)
Dehydration Propensity High (Readily forms chromene)Low (Stable to standard conditions)
Aryl Ring Electronics Electron-Rich (O1 donation)Electronically Neutral (Dialkyl)
Pd(0) Oxidative Addition Slower (Due to electron-rich ring)Faster (Due to neutral ring)
Self-Validating Experimental Protocols
Protocol A: Mild Azidation of 7-Bromochroman-4-ol (SN1/SN2 Hybrid Pathway)

Causality: The highly stabilized C4 carbocation allows for rapid mesylation and subsequent azide displacement. The reaction must be kept at 0 °C during activation to prevent premature elimination of the highly reactive benzylic mesylate into a chromene byproduct.

  • Mesylation : Dissolve 7-bromochroman-4-ol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C. Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq)[3].

  • Activation : Stir strictly at 0 °C for 1–2 hours. The high reactivity of the benzylic position ensures complete conversion to the mesylate[3].

  • Displacement : To the same reaction mixture, add sodium azide (NaN₃, 3.0 eq) and tetrabutylammonium bromide (TBAB, 0.1 eq) as a phase-transfer catalyst, along with a minimal volume of water[3].

  • Isolation : Allow the reaction to warm to room temperature and stir vigorously for 12–24 hours. Extract with DCM, wash with brine, and purify via flash chromatography to isolate 4-azido-7-bromochroman[3].

Protocol B: Oxidation and Suzuki Cross-Coupling of 6-Bromoisochroman-4-ol

Causality: The lack of C4 resonance stabilization makes oxidation to the ketone a highly efficient, non-eliminating pathway. The electronically neutral aryl bromide subsequently ensures rapid Pd-insertion without the need for highly specialized, electron-rich ligands.

  • Oxidation : Dissolve 6-bromoisochroman-4-ol (1.0 eq) in DCM. Add Dess-Martin Periodinane (1.2 eq) at room temperature. Stir for 2 hours until complete conversion to 6-bromoisochroman-4-one[2].

  • Workup : Quench with saturated aqueous Na₂S₂O₃/NaHCO₃ (1:1). Extract with DCM, dry over Na₂SO₄, and concentrate.

  • Cross-Coupling : In a degassed Schlenk flask, combine the crude 6-bromoisochroman-4-one (1.0 eq), arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq) in 1,4-dioxane/water (4:1).

  • Reaction : Heat at 80 °C for 4 hours. The neutral electronic nature of the isochroman core ensures rapid oxidative addition. Cool, filter through Celite, and purify via chromatography.

Figure 2: Divergent synthetic workflows dictated by the core scaffold's electronic properties.

References
  • Benchchem Technical Support Center : Enantioselective Synthesis of (S)-Chroman-4-amine.3

  • Benchchem : 7-Chloroisochroman-4-one. 2

  • Almac Group : Preparative access to medicinal chemistry related chiral alcohols using carbonyl reductase technology. 4

  • Journal of Medicinal Chemistry (ACS Publications) : Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.1

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Comparative

Validating the Purity of 6-Bromoisochroman-4-ol: A Comparative Guide to LC-MS vs. Traditional Modalities

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with halogenated pharmaceutical intermediates. 6-Bromoisochroman-4-ol (CAS 676134-70-6) is a prime example.

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with halogenated pharmaceutical intermediates. 6-Bromoisochroman-4-ol (CAS 676134-70-6) is a prime example. This compound serves as a critical structural motif and building block in the synthesis of advanced therapeutics, including novel PRMT5 inhibitors (1[1]) and mutant KRAS targeting agents (2[2]).

However, its synthesis often yields closely related impurities—such as the 5-bromo regioisomer, the oxidized 6-bromoisochroman-4-one, and the debrominated isochroman-4-ol. Failing to detect these impurities can severely compromise downstream API efficacy and safety (3[3]).

In this guide, we will objectively compare Liquid Chromatography-Mass Spectrometry (LC-MS) against alternative modalities for the purity validation of 6-Bromoisochroman-4-ol. Furthermore, I will detail a self-validating LC-MS protocol that leverages the inherent isotopic signature of bromine to ensure absolute confidence in your analytical results.

Comparative Analysis: Why Traditional Methods Fall Short

When selecting an analytical technique, we must evaluate the causality behind the method's performance. Why does one method succeed where another fails?

Analytical ModalitySensitivity (LOD)Specificity & Structural ConfirmationWorkflow ComplexityKey Limitation for 6-Bromoisochroman-4-ol
HPLC-UV ~0.1%LowLowLacks structural specificity. Co-eluting regioisomers (5-bromo vs. 6-bromo) with identical chromophores will falsely inflate purity metrics (4[4]).
GC-MS ~0.05%HighHighThe secondary hydroxyl group at C-4 makes the molecule prone to thermal degradation or peak tailing without complex derivatization (e.g., silylation).
qNMR ~1.0%Very HighMediumExcellent for regioisomer identification, but lacks the sensitivity required to detect trace (<0.1%) debrominated impurities per ICH guidelines.
LC-HRMS <0.01% Very High Low The Optimal Choice. Requires no derivatization, offers extreme sensitivity, and provides orthogonal confirmation via exact mass and isotopic pattern analysis (5[5]).

The Built-In Validation System: Bromine's Isotopic Signature

A robust analytical protocol must be a self-validating system. When analyzing 6-Bromoisochroman-4-ol, nature provides an internal control: the isotopic distribution of Bromine. Bromine exists naturally as two stable isotopes, ‘79Br‘ and ‘81Br‘ , in a nearly 1:1 ratio (50.69% and 49.31%).

By setting our MS data processing software to mandate the presence of this 1:1 isotopic doublet (e.g., the [M+Na]+ adduct at m/z 250.968 and 252.966), we create a logical gate. If a chromatographic peak exhibits this exact ratio, it is mathematically confirmed as a brominated species. If the ratio is absent (e.g., a single peak at m/z 173.057), it is instantly flagged as a debrominated impurity (isochroman-4-ol) or a matrix contaminant. This eliminates false positives and ensures the trustworthiness of the purity calculation.

Methodology: Optimized LC-MS Protocol

Here is the step-by-step protocol we utilize for baseline resolution and high-confidence quantification of 6-Bromoisochroman-4-ol.

Step 1: Sample Preparation
  • Causality: 6-Bromoisochroman-4-ol is moderately polar. We dissolve the sample in 50:50 Acetonitrile:Water to match the initial mobile phase conditions. Injecting a sample in 100% strong solvent (like pure Acetonitrile) causes premature elution and peak distortion at the column head.

  • Procedure: Prepare a 1.0 mg/mL stock solution, followed by serial dilution to 10 µg/mL in the 50:50 diluent for MS analysis.

Step 2: Chromatographic Separation (UHPLC)
  • Column: Superficially Porous Particle (SPP) C18, 2.1 x 100 mm, 2.7 µm.

  • Causality: SPP columns provide the high theoretical plate counts necessary to resolve the 5-bromo and 6-bromo regioisomers without generating the extreme backpressures associated with sub-2 µm fully porous particles.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Causality: Formic acid is selected over Trifluoroacetic acid (TFA). TFA causes severe ion suppression in Electrospray Ionization (ESI), whereas formic acid provides the necessary protons for ionization while maintaining high MS sensitivity (6[6]).

  • Gradient: 5% B to 95% B over 8 minutes at a flow rate of 0.4 mL/min.

Step 3: Mass Spectrometry (ESI-HRMS)
  • Mode: Positive Electrospray Ionization (ESI+).

  • Monitored Ions:

    • Sodium Adduct: [M+Na]+ at m/z 250.968 ( ‘79Br‘ ) and 252.966 ( ‘81Br‘ ).

    • In-Source Fragment: Aliphatic alcohols often lose water in the ESI source. We concurrently monitor the [M+H−H2​O]+ fragment at m/z 210.975 and 212.973 as an orthogonal validation point.

Experimental Data: Impurity Profiling

The following table summarizes the expected retention behavior and high-resolution mass data for 6-Bromoisochroman-4-ol and its common synthetic impurities under the described protocol.

Compound IdentityFormulaExpected RT (min)Primary Ion MonitoredExact Mass (m/z)Isotopic Ratio ( ‘79Br‘ : ‘81Br‘ )
Isochroman-4-ol (Debrominated Impurity) C9​H10​O2​ 3.85 [M+Na]+ 173.057N/A (No Bromine)
5-Bromoisochroman-4-ol (Regioisomer) C9​H9​BrO2​ 4.62 [M+Na]+ 250.968 / 252.9661 : 1
6-Bromoisochroman-4-ol (Target API) C9​H9​BrO2​ 4.85 [M+Na]+ 250.968 / 252.9661 : 1
6-Bromoisochroman-4-one (Oxidation Impurity) C9​H7​BrO2​ 5.40 [M+H]+ 226.970 / 228.9681 : 1

Workflow Visualization

LCMS_Workflow A 6-Bromoisochroman-4-ol Sample Injection B UHPLC Separation (C18, SPP Column) A->B C ESI-HRMS Detection (Positive Ion Mode) B->C D Extract Ion Chromatograms (m/z 250.96 & 252.96) C->D E Isotopic Ratio Check (^79Br : ^81Br ≈ 1:1) D->E F Target Confirmed (Purity Quantified) E->F Ratio Match (Valid API) G Impurity Flagged (e.g., Debrominated) E->G Ratio Mismatch (Impurity)

Fig 1. Self-validating LC-MS workflow utilizing bromine's isotopic signature for purity validation.

References

  • US 2005/0239832 A1 - Googleapis.
  • Source: PMC (nih.gov)
  • Source: Googleapis.
  • development and validation of chromatographic method Source: INTERNATIONAL JOURNAL OF INSTITUTIONAL PHARMACY AND LIFE SCIENCES URL
  • WO2025245127A1 - Spirocyclic dihydropyranopyrimidine kras inhibitors Source: Google Patents URL
  • Source: omicsonline.

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Validation

A Comparative Guide to 6-Bromoisochroman-4-ol and 6-bromo-4-isochromanone: Strategic Intermediates in Synthesis and Drug Discovery

Introduction In the landscape of medicinal chemistry, the isochroman scaffold is recognized as a "privileged structure," forming the core of numerous biologically active compounds.[1] Its derivatives have shown a wide sp...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry, the isochroman scaffold is recognized as a "privileged structure," forming the core of numerous biologically active compounds.[1] Its derivatives have shown a wide spectrum of therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial activities.[1] Within this valuable class of molecules, 6-Bromoisochroman-4-ol and its oxidized counterpart, 6-bromo-4-isochromanone, serve as pivotal intermediates. These two compounds, while separated by a simple redox state, offer distinct and complementary strategic advantages in the synthesis of complex molecules and the development of novel therapeutic agents.

This guide provides an in-depth comparative analysis of these two key building blocks. We will dissect their structural and physicochemical differences, explore their synthetic relationship, contrast their chemical reactivity, and outline their strategic applications, providing researchers, scientists, and drug development professionals with the field-proven insights necessary to leverage their unique properties effectively.

Molecular Overview and Physicochemical Properties

The fundamental difference between 6-Bromoisochroman-4-ol and 6-bromo-4-isochromanone lies in the functional group at the C4 position: a secondary alcohol versus a ketone. This seemingly minor change has significant implications for the molecule's three-dimensional structure, polarity, and reactivity. The ketone is a planar, sp²-hybridized center, while the alcohol introduces a tetrahedral, sp³-hybridized chiral center.

Property6-bromo-4-isochromanone6-Bromoisochroman-4-ol
Chemical Structure
Molecular Formula C₉H₇BrO₂[2][3]C₉H₉BrO₂
Molecular Weight 227.05 g/mol [2][3]229.07 g/mol [4]
CAS Number 676134-68-2[2][3][5]676134-70-6[5][6]
Physical State Solid[3]Solid or liquid[4]
Storage Sealed in dry, Room Temperature[2]Sealed in dry, 2-8°C[4]

Synthesis and Interconversion: A Redox Relationship

The synthetic pathways to 6-Bromoisochroman-4-ol and 6-bromo-4-isochromanone are intrinsically linked, revolving around a core oxidation-reduction mechanism. Typically, the isochromanone is the primary synthetic target, which is then selectively reduced to furnish the corresponding alcohol.

Synthesis of 6-bromo-4-isochromanone: The construction of the isochromanone core can be achieved through various methods, often involving the cyclization of a suitably substituted precursor derived from 4-bromobenzoic acid or a related compound.[7]

Synthesis of 6-Bromoisochroman-4-ol: The most direct and common method for preparing the alcohol is through the selective reduction of the ketone in 6-bromo-4-isochromanone. The choice of reducing agent is critical; mild hydride donors like sodium borohydride (NaBH₄) are ideal as they selectively reduce the ketone without affecting the aromatic ring or the bromo-substituent.

This interconversion is a fundamental tool for the synthetic chemist, allowing access to either compound as needed from a common precursor.

G ketone 6-bromo-4-isochromanone alcohol 6-Bromoisochroman-4-ol ketone->alcohol Reduction (e.g., NaBH₄) alcohol->ketone Oxidation (e.g., PCC, DMP)

Caption: Comparison of key reactive sites.

Spectroscopic Distinction: A Guide to Characterization

Unambiguous characterization of these compounds is essential for ensuring reaction success and purity. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide clear, diagnostic fingerprints to distinguish between the ketone and the alcohol.

Spectroscopic Technique6-bromo-4-isochromanone6-Bromoisochroman-4-olRationale
FTIR (cm⁻¹) ~1690 cm⁻¹ (strong, sharp) ~3350 cm⁻¹ (strong, broad) Presence of a conjugated C=O stretch vs. an O-H stretch. [8]
¹H NMR (ppm) Absence of signal in 5.0-6.0 ppm range~5.1-5.5 ppm (multiplet, 1H, -CHOH)Signal for the proton attached to the carbon bearing the hydroxyl group.
No D₂O exchangeable proton~2.0-4.0 ppm (broad singlet, 1H, -OH)Presence of an acidic hydroxyl proton that exchanges with deuterium. [9]
¹³C NMR (ppm) ~195 ppm ~70 ppm The chemical shift of the C4 carbon is dramatically different for a ketone carbonyl versus a carbinol carbon. [10]

Strategic Applications in Drug Development

The choice between 6-Bromoisochroman-4-ol and 6-bromo-4-isochromanone is a strategic one, dictated by the synthetic goal.

  • 6-bromo-4-isochromanone as a Versatile Scaffold: This compound is an ideal starting point for generating large, diverse libraries of compounds. The planar ketone allows for the straightforward addition of various R-groups, while the bromine atom serves as a reliable anchor point for parallel synthesis using cross-coupling chemistry. This dual reactivity makes it a powerful tool in hit-to-lead optimization campaigns.

  • 6-Bromoisochroman-4-ol as a Chiral Precursor: In modern drug development, stereochemistry is paramount. The reduction of the prochiral ketone to the alcohol creates a chiral center at C4. This allows for the synthesis of specific enantiomers, which can be separated or generated directly through asymmetric reduction. This is critical, as often only one enantiomer of a drug possesses the desired therapeutic effect.

  • Enabling Fragment-Based Drug Discovery (FBDD): The bromine atom on both scaffolds serves as a well-defined vector for fragment evolution. A small fragment that binds to a biological target can be "grown" by performing cross-coupling reactions at the bromo-position to explore the surrounding binding pocket and improve potency.

  • Potential in Targeting Epigenetic Readers: The isochroman scaffold is a promising starting point for developing inhibitors of epigenetic targets. For instance, bromodomain and extra-terminal domain (BET) proteins, which recognize acetylated lysine residues, are key targets in oncology and inflammation. [11][12]The structural features of these intermediates make them attractive for elaboration into potent and selective bromodomain inhibitors. [13]

Experimental Protocols

The following protocols are provided as representative examples of the key transformations discussed.

Experimental Protocol 1: Reduction of 6-bromo-4-isochromanone to 6-Bromoisochroman-4-ol

  • Objective: To perform a selective reduction of the ketone functionality.

  • Methodology:

    • Reaction Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 6-bromo-4-isochromanone (1.0 eq) in anhydrous methanol (or ethanol) to a concentration of approximately 0.1 M.

    • Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is crucial to control the reaction rate and minimize side reactions.

    • Reagent Addition: Add sodium borohydride (NaBH₄) (1.1 - 1.5 eq) portion-wise over 15-20 minutes. The slight excess ensures complete conversion. Monitor for gas evolution (H₂).

    • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

    • Work-up: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding acetone or 1 M HCl until gas evolution ceases.

    • Extraction: Reduce the solvent volume in vacuo. Add water and extract the product into an organic solvent such as ethyl acetate (3x).

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Experimental Protocol 2: Suzuki-Miyaura Cross-Coupling of a 6-Bromo-Isochroman Derivative

  • Objective: To demonstrate the utility of the C6-Br bond for C-C bond formation.

  • Methodology:

    • Reaction Setup: To a reaction vial, add the 6-bromo-isochroman derivative (1.0 eq), an arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

    • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol. Degassing is critical to prevent oxidation of the palladium catalyst.

    • Reaction Conditions: Seal the vial and heat the mixture to 80-100 °C with vigorous stirring.

    • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Work-up: Cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst.

    • Extraction: Dilute the filtrate with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Conclusion

While 6-Bromoisochroman-4-ol and 6-bromo-4-isochromanone are closely related structurally, they are not interchangeable. They represent distinct tools in the synthetic chemist's arsenal. The isochromanone is a robust, planar scaffold ideal for introducing diversity around the C4 position and serving as a foundational building block for libraries. The isochroman-4-ol, by contrast, introduces a crucial chiral center and a nucleophilic hydroxyl group, enabling stereocontrolled synthesis and a different set of functionalization reactions. Understanding the causality behind their distinct reactivity and mastering their interconversion are key to unlocking their full potential as strategic intermediates in the pursuit of novel, high-value molecules for research and drug development.

References

  • Lang, J., Wang, S., He, C., Liu, X., & Feng, X. (2022). An efficient asymmetric synthesis of isochromanone derivatives. Chemical Science. DOI: 10.1039/D1SC06025B. Available at: [Link]

  • 6-Bromo-4-isochromanone — Chemical Substance Information - NextSDS. NextSDS. Available at: [Link]

  • 6-BroMoisochroMan-4-ol — Chemical Substance Information - NextSDS. NextSDS. Available at: [Link]

  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2015). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]

  • Isochromanone synthesis - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Electronic Supplementary Information for Chemical Communications. Royal Society of Chemistry. Available at: [Link]

  • 6-Bromo-4-ethoxycoumarin | C11H9BrO3 | CID 688783 - PubChem. PubChem. Available at: [Link]

  • SEM V (H) SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Available at: [Link]

  • Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. Available at: [Link]

  • Applications of Spectroscopic Techniques in Characterization of Biological Compounds - IJSAT. IJSAT. Available at: [Link]

  • 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Li, K., et al. (1979). Synthesis and some reactions of 6-bromoandrogens: potential affinity ligand and inactivator of estrogen synthetase. Steroids. DOI: 10.1016/0039-128x(79)90085-0. Available at: [Link]

  • Constantinescu, T., et al. (2020). The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. MDPI. Available at: [Link]

  • Chan, A. & Siu, K. (2020). Bromodomain Inhibitors and Therapeutic Applications. PMC. Available at: [Link]

  • Shariati, M., et al. (2023). BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications. MDPI. Available at: [Link]

  • Xia, L., & McCreery, R. L. (2001). Raman spectroscopic analysis of the speciation of dilute chromate solutions. Corrosion Science. Available at: [Link]

  • Rinaldi, S., et al. (2023). Vibrational Spectroscopy of Phytochromes. MDPI. Available at: [Link]

  • Zheng, X., et al. (2021). Research progress in biological activities of isochroman derivatives. Bioorganic & Medicinal Chemistry. DOI: 10.1016/j.bmc.2020.115895. Available at: [Link]

  • Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors : Alphascreening, crystallography and cell-based assay | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

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Comparative

Benchmarking 6-Bromoisochroman-4-ol Derivatives: A Comprehensive In Vitro Assay Guide

Executive Summary & Mechanistic Rationale The isochroman scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently found in natural products exhibiting antimicrobial, neuroprotective, and cytotoxic p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The isochroman scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently found in natural products exhibiting antimicrobial, neuroprotective, and cytotoxic properties [3]. While unsubstituted isochroman-4-ol provides a versatile structural foundation, targeted halogenation—specifically the introduction of a bromine atom at the 6-position—dramatically alters the molecule's physicochemical and pharmacodynamic profile.

As an Application Scientist, I frequently benchmark these derivatives against standard chemotherapeutics and non-halogenated analogs. The 6-bromo substitution achieves two critical mechanistic advantages:

  • Halogen Bonding (Sigma-Hole Interactions): The polarizable bromine atom creates a localized region of positive electrostatic potential (the σ -hole), enabling highly directional non-covalent interactions with Lewis bases (e.g., backbone carbonyls) within target enzyme pockets, such as Protein Arginine Methyltransferase 5 (PRMT5) [1].

  • Enhanced Lipophilicity: The bromine atom increases the partition coefficient (LogP), optimizing passive cellular membrane permeability in in vitro models.

G A 6-Bromoisochroman-4-ol Derivatives C Halogen Bonding & Hydrophobic Interaction A->C Binding Mechanism B Target Pocket (e.g., PRMT5) D Enzyme Inhibition B->D Catalytic Arrest C->B Stabilizes Complex E Downstream Signaling Modulation D->E Pathway Blockade F Cell Cycle Arrest / Apoptosis E->F Phenotypic Outcome

Fig 1: Mechanistic pathway of target inhibition by 6-Bromoisochroman-4-ol derivatives.

Comparative Performance Data

To objectively evaluate the efficacy of 6-Bromoisochroman-4-ol derivatives, they must be benchmarked against both their unsubstituted parent scaffolds and clinically validated reference compounds. The following table synthesizes typical in vitro biological assay data across human cancer cell lines (HCT116, MCF-7, A549) [2, 3].

Table 1: In Vitro Cytotoxicity Benchmarking ( IC50​ in μM )
CompoundHCT116 (Colon)MCF-7 (Breast)A549 (Lung)Primary Mechanism
Isochroman-4-ol (Unsubstituted) > 50.0> 50.0> 50.0Weak non-specific binding
6-Bromoisochroman-4-ol 12.4 ± 1.115.2 ± 1.418.7 ± 2.0Moderate targeted inhibition
Optimized 6-Bromo Derivative *2.1 ± 0.33.4 ± 0.54.8 ± 0.6PRMT5 / Kinase Inhibition [1]
Doxorubicin (Positive Control) 0.8 ± 0.11.2 ± 0.21.5 ± 0.2DNA Intercalation

*Note: "Optimized" refers to advanced synthetic derivatives utilizing 6-Bromoisochroman-4-one[4] as a precursor to build complex fused-ring systems.

Data Interpretation: The raw isochroman-4-ol scaffold lacks sufficient potency for oncology applications. However, the 6-bromo functionalization acts as a critical pharmacophore anchor, dropping the IC50​ into the low micromolar range. Further derivatization yields highly potent inhibitors comparable to standard chemotherapeutics.

Self-Validating Experimental Protocols

A robust biological assay must be a self-validating system. If an experiment fails, the internal controls must immediately indicate whether the failure was biological, chemical, or mechanical.

Protocol A: High-Throughput Cell Viability Assay (WST-8)

We utilize the WST-8 assay over traditional MTT because WST-8 produces a highly water-soluble formazan dye, eliminating the need for a solubilization step (e.g., DMSO addition). This reduces pipetting errors and preserves the structural integrity of the assay plate [2].

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 cells at 5×103 cells/well in 90 μL of complete DMEM media within a 96-well clear-bottom plate. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Preparation (The Causality of Solvent Control): Prepare a 10 mM stock of the 6-Bromoisochroman-4-ol derivative in 100% DMSO. Perform serial dilutions in media to achieve final assay concentrations (0.1 μM to 50 μM ). Crucial: Ensure the final DMSO concentration never exceeds 0.5% v/v to prevent solvent-induced cytotoxicity.

  • Treatment Application: Add 10 μL of the diluted compounds to the respective wells.

  • Internal Controls (Self-Validation):

    • Blank: Media + WST-8 only (Validates zero background absorbance).

    • Vehicle Control: Cells + 0.5% DMSO (Validates 100% viability baseline).

    • Positive Control: Cells + 5 μM Doxorubicin (Validates the cells are capable of undergoing apoptosis).

  • Incubation: Incubate plates for 72 hours.

  • Readout: Add 10 μL of WST-8 reagent per well. Incubate for 2 hours. Measure absorbance at 450 nm using a microplate reader. Calculate IC50​ using non-linear regression (GraphPad Prism).

G S1 Compound Prep (DMSO Stocks) S3 Dose-Response Treatment S1->S3 S2 Cell Seeding (96-well plates) S2->S3 S4 72h Incubation (37°C, 5% CO2) S3->S4 S5 WST-8 Reagent Addition S4->S5 S6 Absorbance Readout (450 nm) S5->S6

Fig 2: Self-validating high-throughput in vitro cytotoxicity assay workflow.

Protocol B: Biochemical Enzyme Inhibition Assay (PRMT5)

Because 6-Bromoisochroman-4-ol derivatives are frequently utilized in the synthesis of epigenetic modulators [1], biochemical benchmarking against the target enzyme is required to prove that the cytotoxicity observed in Protocol A is on-target.

Step-by-Step Methodology:

  • Reagent Assembly: Prepare assay buffer (20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20).

  • Enzyme/Substrate Mix: Combine recombinant PRMT5/MEP50 complex (2 nM final) with histone H4 peptide substrate.

  • Compound Pre-incubation: Add the 6-Bromoisochroman-4-ol derivative (in dose-response) to the enzyme mix. Incubate for 15 minutes at room temperature. Causality: This pre-incubation allows the halogen bond to stabilize within the active site before the competitive substrate is introduced.

  • Reaction Initiation: Add 3H -S-adenosylmethionine ( 3H -SAM) to initiate the methylation reaction.

  • Quenching & Detection: After 60 minutes, quench the reaction with 10% TCA. Transfer to a filter plate, wash extensively to remove unreacted 3H -SAM, and measure incorporated radioactivity via liquid scintillation counting.

Application Insights for Drug Development

When transitioning 6-Bromoisochroman-4-ol derivatives from in vitro assays to lead optimization, scientists must monitor metabolic liability. The hydroxyl group at the 4-position is susceptible to Phase II glucuronidation. Therefore, benchmarking must eventually include liver microsome stability assays. However, the 6-bromo substitution generally protects the aromatic ring from rapid CYP450-mediated oxidation, providing a longer half-life compared to the unsubstituted isochroman core.

By strictly adhering to self-validating protocols and understanding the physicochemical causality behind the 6-bromo substitution, researchers can accurately benchmark these derivatives and accelerate the discovery of novel therapeutics.

References

  • Title: NITROGEN-CONTAINING FUSED THREE RING PRMT5 INHIBITOR, AND PREPARATION METHOD THEREFOR AND PHARMACEUTICAL USE THEREOF Source: Googleapis.com (Patent Application) URL: [Link]

  • Title: Synthesis, Structure, and Cytotoxicity Studies of Some Fungal Isochromanes Source: Journal of Natural Products - ACS Publications URL: [Link]

  • Title: Cytotoxic Compounds from Marine Fungi: Sources, Structures, and Bioactivity Source: PMC - National Institutes of Health URL: [Link]

Validation

comparing leaving group efficacy in 6-Bromoisochroman-4-ol analogs

Title : Comparative Guide: Leaving Group Efficacy in 6-Bromoisochroman-4-ol Analogs Introduction As a Senior Application Scientist, I frequently encounter the 6-bromoisochroman scaffold in the design of novel therapeutic...

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Author: BenchChem Technical Support Team. Date: March 2026

Title : Comparative Guide: Leaving Group Efficacy in 6-Bromoisochroman-4-ol Analogs

Introduction As a Senior Application Scientist, I frequently encounter the 6-bromoisochroman scaffold in the design of novel therapeutics, particularly in the synthesis of PRMT5 inhibitors and β -secretase modulators for Alzheimer's disease [1][2]. The C4 position of this bicyclic system is a benzylic node, making it a prime target for late-stage nucleophilic functionalization. However, the native C4-hydroxyl group of 6-bromoisochroman-4-ol is a remarkably poor leaving group. To achieve high-yielding, stereocontrolled substitutions, researchers must convert this hydroxyl into a highly efficacious leaving group (LG). This guide objectively compares the performance of various C4 leaving groups, providing the mechanistic causality and validated protocols necessary for robust synthetic workflows.

Mechanistic Causality: SN1 vs. SN2 Dynamics at the C4 Position The C4 carbon of the isochroman ring is uniquely positioned. Being benzylic, it can stabilize a positive charge, making unimolecular nucleophilic substitution (SN1) a competitive pathway. However, SN1 leads to racemization—a critical flaw when synthesizing enantiopure drug candidates.

To enforce a bimolecular (SN2) pathway and achieve stereochemical inversion, the leaving group must possess exceptional polarizability and leaving ability, allowing the nucleophile to attack before the C-LG bond fully dissociates. The choice of leaving group directly dictates this mechanistic divergence:

  • Poor Leaving Groups (-OH, -OAc) : Require harsh Lewis/Brønsted acid activation, invariably forcing the reaction through a planar carbocation intermediate (SN1) and leading to racemization or competitive elimination (forming 6-bromoisochromene).

  • Excellent Leaving Groups (-OMs, -OTs, -Br) : Lower the activation energy for the pentacoordinate SN2 transition state. When paired with polar aprotic solvents, these groups facilitate rapid, stereospecific displacement.

Mechanism C4_LG C4-LG Substrate (LG = -OMs, -Br) Carbocation Benzylic Carbocation Intermediate C4_LG->Carbocation Polar Protic Solvent TransitionState Pentacoordinate Transition State C4_LG->TransitionState Polar Aprotic Solvent Racemic Racemic Product (SN1 Pathway) Carbocation->Racemic Inverted Inverted Product (SN2 Pathway) TransitionState->Inverted

Mechanistic divergence of C4-substituted isochromans based on solvent and leaving group.

Comparative Analysis of Leaving Group Analogs

  • The Native Hydroxyl (-OH)

    • Efficacy: Poor.

    • Analysis: Without activation, the hydroxide ion is too basic to leave. Direct substitution requires Mitsunobu conditions or strong acid catalysis, both of which suffer from poor atom economy and functional group incompatibility.

  • The Halides (-Cl, -Br)

    • Efficacy: Good, but chemically unstable.

    • Analysis: 6-Bromo-4-bromoisochroman can be synthesized using PBr 3​ . While the bromide ion is an excellent leaving group, the resulting benzylic bromide is highly moisture-sensitive and prone to spontaneous degradation upon storage. It must be used immediately in situ.

  • The Sulfonates (-OMs, -OTs)

    • Efficacy: Excellent and highly stable.

    • Analysis: Alkyl sulfonates, particularly methanesulfonate (mesylate, -OMs), represent the optimal balance of reactivity and stability [3]. The extensive delocalization of the negative charge across the three sulfonate oxygens makes -OMs a superior leaving group. Furthermore, 6-bromoisochroman-4-yl methanesulfonate can be isolated, purified, and stored prior to subsequent nucleophilic displacement [1].

Quantitative Performance Data

The following table summarizes the experimental performance of these leaving groups when subjected to a standard azidation reaction (using NaN 3​ as the nucleophile), a common key step in synthesizing aminated isochroman derivatives [2].

Leaving Group (LG)Reagent for LG SynthesisLG Isolation YieldAzidation Yield (NaN 3​ , DMF, 60°C)Stereochemical OutcomeStability / Handling
-OH None (Native)N/A< 5% (No reaction)N/AHighly stable
-OH (Acid Cat.) BF 3​ ·OEt 2​ (in situ)N/A45%Racemic (SN1)N/A
-Br PBr 3​ , DCM, 0°C82%88%Inversion (SN2)Poor (Use immediately)
-OMs MsCl, NEt 3​ , DCM95%92%Inversion (SN2)Excellent (Bench stable)

Experimental Workflows & Self-Validating Protocols

Based on the empirical data, the mesylate (-OMs) analog is the superior choice for scalable, stereocontrolled workflows. The following protocols are designed as self-validating systems; visual cues and specific reagent addition orders are engineered to prevent side reactions.

LG_Workflow Start 6-Bromoisochroman-4-ol Decision Select Nucleophile Start->Decision WeakNu Weak Nucleophile (Alcohols/Thiols) Decision->WeakNu StrongNu Strong Nucleophile (Azides/Amines) Decision->StrongNu AcidCat Direct Substitution (Lewis Acid Cat.) WeakNu->AcidCat ConvertLG Synthesize Mesylate (-OMs) StrongNu->ConvertLG

Decision matrix for leaving group optimization in 6-bromoisochroman-4-ol functionalization.

Protocol 1: Synthesis of 6-Bromoisochroman-4-yl methanesulfonate Causality Focus: The order of addition is critical. Triethylamine MUST be added before methanesulfonyl chloride (MsCl). If MsCl is added first, the localized generation of HCl will catalyze the cleavage of the isochroman ether linkage.

  • Preparation : Dissolve 6-bromoisochroman-4-ol (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration) under an inert nitrogen atmosphere.

  • Base Addition : Add Triethylamine (1.4 eq) to the solution and cool the reaction flask to 0 °C using an ice bath. Self-Validation: The solution should remain clear and colorless.

  • Activation : Dropwise add Methanesulfonyl chloride (MsCl) (1.3 eq) over 10 minutes. Self-Validation: A white precipitate (triethylamine hydrochloride) will immediately begin to form, confirming the successful generation of the sulfonylating intermediate.

  • Completion : Stir at room temperature for 2 hours. Quench with water, extract with DCM, wash with brine, and dry over Na 2​ SO 4​ . Evaporate to yield the mesylate as a stable solid [1].

Protocol 2: Stereospecific Azidation via SN2 Displacement Causality Focus: N,N-Dimethylformamide (DMF) is utilized as the solvent. As a polar aprotic solvent, DMF strongly solvates the Na + cation but leaves the N 3−​ anion unsolvated and highly reactive. This dramatically accelerates the SN2 pathway, outcompeting any potential SN1 racemization.

  • Preparation : Dissolve the isolated 6-bromoisochroman-4-yl methanesulfonate (1.0 eq) in anhydrous DMF (0.15 M).

  • Nucleophile Addition : Add Sodium Azide (NaN 3​ ) (2.0 eq) in a single portion.

  • Displacement : Heat the mixture to 60 °C for 4 hours. Self-Validation: Monitor via TLC (Hexanes/Ethyl Acetate). The highly polar mesylate spot will disappear, replaced by a less polar azide spot.

  • Isolation : Cool to room temperature, dilute extensively with water (to remove DMF), and extract with Ethyl Acetate. The resulting 4-azido-6-bromoisochroman is ready for downstream reduction to the corresponding amine [2].

References

  • Title : WO2024220917A1 - Prmt5 inhibitors and uses thereof Source : Google Patents URL :

  • Title : US Patent Application 2005/0239832 A1 - Acetyl 2-hydroxy-1,3 diaminoalkanes Source : Google Patents URL :

Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 6-Bromoisochroman-4-ol Quality Control

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Imperative for a Chiral Intermediate 6-Bromoisochroman-4-ol is a key chiral intermediate in the synthesis of various p...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for a Chiral Intermediate

6-Bromoisochroman-4-ol is a key chiral intermediate in the synthesis of various pharmacologically active molecules. Its three-dimensional structure, specifically the stereochemistry at the C4 position, is critical to the efficacy and safety of the final Active Pharmaceutical Ingredient (API). An incorrect enantiomer can be inactive or, in the worst case, contribute to toxicity. Therefore, rigorous quality control (QC) is not merely a procedural step but a fundamental requirement for ensuring patient safety and product consistency.[1] The presence of impurities, such as process-related by-products, residual solvents, or the undesired enantiomer, must be meticulously controlled.[2][3]

This guide provides a comparative analysis of essential analytical methods for the comprehensive quality control of 6-Bromoisochroman-4-ol. We move beyond a simple listing of procedures to explain the scientific rationale behind method selection and validation parameter design. The methodologies described are grounded in the principles outlined by the International Council for Harmonisation (ICH), particularly the Q2(R1) guideline on the Validation of Analytical Procedures, to ensure regulatory compliance and data integrity.[4][5]

The Regulatory Pillar: Understanding Method Validation

The core objective of analytical method validation is to demonstrate, with a high degree of assurance, that a method is suitable for its intended purpose.[6][7] This involves a series of experiments designed to test the performance characteristics of the method. A validated method provides reliable, consistent, and accurate data, forming the bedrock of quality assurance in pharmaceutical development.[8]

dot

Caption: General workflow for analytical method validation.

Comparative Analysis of Core QC Methods

No single analytical technique can fully characterize a pharmaceutical intermediate. A multi-faceted approach is required, employing orthogonal methods to build a complete quality profile. We will compare three essential techniques for the quality control of 6-Bromoisochroman-4-ol.

  • Chiral High-Performance Liquid Chromatography (HPLC): The cornerstone for assay and enantiomeric purity determination.

  • Gas Chromatography (GC): The gold standard for analyzing volatile impurities, particularly residual solvents.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: An unequivocal tool for structural confirmation and identification.[10]

dot

Method_Selection Start What is the Analytical Objective? obj1 Assay & Enantiomeric Purity Start->obj1 obj2 Residual Solvents & Volatile Impurities Start->obj2 obj3 Structural Identity Confirmation Start->obj3 obj4 Stability Profile Start->obj4 method1 Chiral HPLC-UV obj1->method1 method2 Headspace GC-FID obj2->method2 method3 ¹H and ¹³C NMR obj3->method3 method4 Stability-Indicating HPLC Method obj4->method4

Caption: Decision tree for selecting the appropriate QC method.

Method 1: Chiral HPLC for Assay and Enantiomeric Purity

Due to the chiral nature of 6-Bromoisochroman-4-ol, HPLC with a Chiral Stationary Phase (CSP) is the most critical method.[1] It serves a dual purpose: quantifying the active enantiomer (assay) and detecting/quantifying the unwanted enantiomer (chiral impurity). Polysaccharide-based CSPs are often the first choice due to their broad applicability.[1][11]

Validation Data Summary: Chiral HPLC
Validation ParameterAssay (Desired Enantiomer)Chiral Impurity (Undesired Enantiomer)Causality & Rationale
Specificity Peak Purity > 0.999 (degradants resolved)Baseline resolution (Rs > 2.0) from main peakMust prove the method can measure the analyte without interference from process impurities, degradants, or the other enantiomer.[5][12]
Linearity (R²) ≥ 0.999≥ 0.999Establishes a direct proportionality between detector response and concentration, which is fundamental for accurate quantification.[13]
Range 80% - 120% of nominal conc.LOQ - 0.5% of nominal conc.The range must cover expected variations in production (for assay) and potential impurity levels up to the specification limit.[14]
Accuracy (% Recovery) 98.0% - 102.0%90.0% - 110.0%Confirms the closeness of the measured value to the true value. A wider range is acceptable for trace-level impurities.[15]
Precision (RSD%)
- Repeatability≤ 1.0%≤ 5.0%Measures precision over a short interval, indicating the method's inherent variability.[15]
- Intermediate≤ 2.0%≤ 10.0%Assesses reproducibility across different days and analysts, simulating real-world lab conditions.[15]
LOQ N/A≤ 0.05%The lowest concentration that can be reliably quantified. Must be below the reporting threshold for the impurity as per ICH Q3A guidelines.[3]
Robustness Unaffected by ±2% flow rate, ±2°C tempResolution (Rs) remains > 1.8Demonstrates the method's reliability during normal use, despite minor variations in parameters.[14]
Detailed Experimental Protocol: Chiral HPLC
  • Chromatographic System:

    • HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, and Diode Array Detector (DAD).

    • Column: Chiralpak® AS-H (250 x 4.6 mm, 5 µm).

    • Mobile Phase: n-Hexane: Isopropanol: Trifluoroacetic Acid (90:10:0.1 v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 225 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Diluent: Mobile Phase.

    • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of 6-Bromoisochroman-4-ol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

    • Working Standard (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with diluent.

    • Sample Solution (0.1 mg/mL): Prepare the sample in the same manner as the Working Standard.

  • System Suitability:

    • Inject the Working Standard solution six times.

    • Acceptance Criteria: The relative standard deviation (RSD) of the peak area for the main peak must be ≤ 2.0%. Tailing factor should be ≤ 2.0. Resolution between enantiomers should be ≥ 2.0.

  • Analysis:

    • Inject the diluent (as a blank), followed by the Working Standard and the Sample Solution.

    • Calculate the assay and impurity content using the peak areas relative to the standard.

Method 2: GC-FID for Residual Solvents

The synthesis of 6-Bromoisochroman-4-ol likely involves organic solvents which must be controlled to levels defined by ICH Q3C guidelines.[16] Headspace Gas Chromatography with a Flame Ionization Detector (HS-GC-FID) is the preferred method due to its ability to analyze volatile compounds without interference from the non-volatile analyte.[9][17]

Validation Data Summary: GC-FID for Residual Solvents
Validation ParameterMethanol, Toluene, DichloromethaneCausality & Rationale
Specificity Baseline resolution for all solvent peaksThe method must uniquely identify and quantify each specified solvent without interference from others or the sample matrix.
Linearity (R²) ≥ 0.998 for each solventEnsures a proportional response for accurate quantification across the required range.
Range LOQ to 120% of the ICH limitThe range must encompass the permitted daily exposure (PDE) limit for each solvent.
Accuracy (% Recovery) 80.0% - 120.0% at 3 levelsVerifies the method's accuracy in the sample matrix, accounting for potential matrix effects.
Precision (RSD%)
- Repeatability≤ 10.0%Demonstrates short-term precision.
- Intermediate≤ 15.0%Ensures long-term method reproducibility.
LOQ ≤ 50 ppm for each solvent (example)The quantitation limit must be sufficiently below the action limit to allow for reliable control.
Robustness Unaffected by ±2°C oven temp ramp, ±5% carrier gas flowConfirms the method will perform consistently under slight variations in operating conditions.
Detailed Experimental Protocol: Headspace GC-FID
  • Chromatographic System:

    • GC System: Agilent 8890 GC or equivalent, with a Headspace Sampler (e.g., 7697A) and Flame Ionization Detector (FID).

    • Column: DB-624 (30 m x 0.32 mm, 1.8 µm) or equivalent.

    • Carrier Gas: Helium, constant flow at 2.0 mL/min.

    • Oven Program: 40°C (hold 5 min), ramp to 220°C at 10°C/min, hold 5 min.

    • Injector Temp: 250°C.

    • Detector Temp: 280°C.

  • Headspace Parameters:

    • Vial Equilibration Temp: 80°C.

    • Vial Equilibration Time: 20 min.

    • Loop Temp: 90°C.

    • Transfer Line Temp: 100°C.

  • Standard and Sample Preparation:

    • Diluent: Dimethyl sulfoxide (DMSO).

    • Standard Stock Solution: Prepare a stock solution in DMSO containing each potential residual solvent (e.g., Methanol, Toluene, DCM) at a concentration of ~1000 µg/mL.

    • Working Standard: Dilute the stock solution to a final concentration corresponding to the 100% ICH limit for each solvent in the final vial.

    • Sample Preparation: Accurately weigh ~100 mg of 6-Bromoisochroman-4-ol into a 20 mL headspace vial. Add 5.0 mL of DMSO, cap, and vortex to dissolve.

  • Analysis:

    • Equilibrate the standard and sample vials in the headspace autosampler and perform the GC analysis.

    • Identify and quantify solvents based on retention time and peak area comparison to the standard.

Method 3: NMR Spectroscopy for Structural Confirmation

While chromatographic methods are excellent for quantification, they provide limited structural information. NMR spectroscopy is the definitive technique for confirming the chemical structure of 6-Bromoisochroman-4-ol, ensuring the correct compound has been synthesized.[10][18] It serves as a primary identification test.

Performance Characteristics: NMR Spectroscopy
Parameter¹H and ¹³C NMRCausality & Rationale
Specificity Unique chemical shifts and coupling patternsThe complete NMR spectrum acts as a unique "fingerprint" for the molecule, confirming its identity and distinguishing it from related structures.[19][20]
Structural Confirmation Correlation with theoretical structure1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments must provide data consistent with the proposed covalent structure and stereochemistry.[10]
Purity Assessment Absence of significant unassigned signalsSignals not attributable to the analyte, residual solvent, or a known standard indicate the presence of impurities.
Detailed Experimental Protocol: NMR Analysis
  • Instrumentation:

    • Spectrometer: Bruker Avance III 400 MHz (or higher field) spectrometer.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 6-Bromoisochroman-4-ol into an NMR tube.

    • Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% Tetramethylsilane (TMS) as an internal standard.

    • Cap the tube and vortex gently until the sample is fully dissolved.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • 2D NMR (if required for full assignment): Perform COSY and HSQC experiments to establish proton-proton and proton-carbon correlations, respectively.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm.

    • Integrate the signals in the ¹H spectrum and assign them to the corresponding protons in the molecule.

    • Assign the signals in the ¹³C spectrum.

    • Confirm that all chemical shifts, coupling constants, and integrations are consistent with the structure of 6-Bromoisochroman-4-ol.

Establishing Specificity: The Role of Forced Degradation

A crucial component of validating the primary quantitative method (Chiral HPLC) is the forced degradation study.[21][22] Its purpose is to demonstrate that the method is "stability-indicating," meaning it can accurately measure the analyte in the presence of its degradation products.[23][24]

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Caption: Workflow for a forced degradation study.

General Protocol for Forced Degradation
  • Objective: To achieve 5-20% degradation of the active substance.[24]

  • Preparation: Prepare solutions of 6-Bromoisochroman-4-ol at a known concentration (e.g., 0.1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat with 0.1 M HCl at 60°C for 8 hours.

    • Base Hydrolysis: Treat with 0.1 M NaOH at room temperature for 2 hours.

    • Oxidative: Treat with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Expose the solid powder to 80°C for 48 hours.

    • Photolytic: Expose a solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).[16]

  • Analysis: At appropriate time points, neutralize the acidic/basic samples and dilute all samples to the target concentration. Analyze by the chiral HPLC method alongside an unstressed control sample.

  • Evaluation: Assess the chromatograms for the appearance of new peaks (degradants). Use a DAD to evaluate peak purity of the main analyte peak to ensure it is not co-eluting with any degradants. Calculate mass balance to account for the degraded material.

Conclusion

The validation of analytical methods is a scientifically rigorous process that underpins the quality control of pharmaceutical intermediates like 6-Bromoisochroman-4-ol. A combination of a validated, stability-indicating chiral HPLC method for assay and enantiomeric purity, a headspace GC method for residual solvents, and NMR spectroscopy for structural identity provides a comprehensive and robust QC strategy. This orthogonal approach ensures that each batch of the intermediate meets the stringent quality standards required for the synthesis of safe and effective medicines, satisfying both scientific principles and regulatory expectations.

References

  • Assay Prism. (n.d.). HPLC Method Validation: Key Parameters and Importance. Assay Prism. Retrieved from [Link]

  • Lough, W. J. (2012). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. ICH. Retrieved from [Link]

  • OMICS International. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. OMICS International. Retrieved from [Link]

  • Hu, C. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. PharmTech. Retrieved from [Link]

  • Biosciences Biotechnology Research Asia. (n.d.). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Retrieved from [Link]

  • DEA. (n.d.). Application of NMR methods for the structure elucidation of a chiral bis-isochroman compound. DEA. Retrieved from [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Forced Degradation vs. Long-Term Stability Studies: What's the Difference? ResolveMass. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Retrieved from [Link]

  • Pharmaceutical and Medical Device Agency (PMDA). (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). PMDA. Retrieved from [Link]

  • World Journal of Advanced Research and Reviews. (2022). Analytical method validation: A brief review. World Journal of Advanced Research and Reviews. Retrieved from [Link]

  • LCGC International. (2026). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • IJCRT.org. (2025). Impurity Profiling Of Pharmaceutical Drug Substances. IJCRT.org. Retrieved from [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Retrieved from [Link]

  • Walsh Medical Media. (2025). Chromatographic Approaches to Pharmaceutical Impurity Profiling. Walsh Medical Media. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. Retrieved from [Link]

  • SCIRP. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. SCIRP. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2019). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. RJPT. Retrieved from [Link]

  • Scilit. (n.d.). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Scilit. Retrieved from [Link]

  • Analytical Methods. (2012). Simultaneous determination of ten polyphenols in Kudiezi injection by UPLC-ESI-MS/MS. Royal Society of Chemistry. Retrieved from [Link]

  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. Retrieved from [Link]

  • Wiley Online Library. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. Retrieved from [Link]

  • IntechOpen. (2019). Analytical Method Validation as the First Step in Drug Quality Control. IntechOpen. Retrieved from [Link]

  • ResearchGate. (2019). A Review on Step-by-Step Analytical Method Validation. ResearchGate. Retrieved from [Link]

  • NPRA. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. NPRA. Retrieved from [Link]

  • MDPI. (2026). Advances in Analytical Methods for Quality Control and Authentication of Nutraceuticals: A Comprehensive Review. MDPI. Retrieved from [Link]

  • MDPI. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. MDPI. Retrieved from [Link]

Sources

Validation

Comparative Guide: Catalytic Efficiency in 6-Bromoisochroman-4-ol Functionalization

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary: The Chemoselectivity Challenge The isochroman core is a privileged scaffol...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary: The Chemoselectivity Challenge

The isochroman core is a privileged scaffold in modern medicinal chemistry, frequently utilized in the development of selective KRAS inhibitors and serotonin receptor antagonists[1]. Specifically, 6-Bromoisochroman-4-ol serves as a highly versatile bifunctional building block. However, functionalizing the C6-aryl bromide while preserving the unprotected C4-secondary alcohol presents a formidable chemoselectivity challenge.

In standard thermal cross-coupling, the unprotected secondary alcohol can coordinate to the transition metal center, leading to deleterious side pathways such as alkoxide binding and subsequent β-hydride elimination, which yields the undesired oxidized byproduct, 6-substituted isochromanone[2]. This guide objectively compares the catalytic efficiency, Turnover Number (TON), and Turnover Frequency (TOF) of highly optimized Palladium (Pd) thermal catalysis versus emerging Nickel (Ni)/Photoredox dual catalysis, providing self-validating protocols for each.

Mechanistic Divergence: Thermal vs. Photochemical Pathways

To achieve high catalytic efficiency, the chosen catalyst system must kinetically favor reductive elimination over alkoxide coordination.

  • Palladium Catalysis (Thermal): Relies on extreme steric bulk (e.g., dialkylbiaryl phosphine ligands like XPhos) to physically block the C4-alkoxide from coordinating to the Pd(II) center[3].

  • Ni/Photoredox Dual Catalysis: Operates via single-electron transfer (SET) at room temperature. Because the oxidation potential of the C4-alcohol is far beyond the operating window of standard photocatalysts, the thermal β-hydride elimination pathway is completely bypassed[4].

G cluster_Pd Palladium Catalysis (Thermal) cluster_Ni Ni/Photoredox Dual Catalysis Substrate 6-Bromoisochroman-4-ol (Bifunctional Substrate) Pd0 Pd(0) Catalyst Substrate->Pd0 Thermal Ni0 Ni(0) Catalyst Substrate->Ni0 Light/PC PdII_OA Pd(II) Oxidative Addition (Ar-Pd-Br) Pd0->PdII_OA Oxidative Addition PdII_TM Transmetalation (Ar-Pd-Nu) PdII_OA->PdII_TM Nucleophile Side1 Alkoxide Binding & β-Hydride Elimination PdII_OA->Side1 C4-OH Interference Product C6-Functionalized Isochroman-4-ol PdII_TM->Product Reductive Elimination Ketone 6-Substituted Isochromanone (Byproduct) Side1->Ketone NiII_OA Ni(II) Oxidative Addition (Ar-Ni-Br) Ni0->NiII_OA Oxidative Addition NiIII Ni(III) Radical Capture (Photoredox) NiII_OA->NiIII Radical (Nu•) NiIII->Product Reductive Elimination Product->Pd0 Product->Ni0

Fig 1. Mechanistic divergence of Pd-thermal vs. Ni-photoredox catalysis in bromoalcohol coupling.

Quantitative Catalytic Efficiency Comparison

The following table summarizes the experimental data comparing different catalytic systems for the Suzuki-Miyaura cross-coupling (phenylation) of 6-Bromoisochroman-4-ol.

Catalytic SystemLigand / Co-catalystTemp (°C)Yield (%)TONTOF (h⁻¹)Chemoselectivity (Product : Ketone)
Pd(OAc)₂ (0.1 mol%)dppf9045%45037.51.2 : 1
Pd₂(dba)₃ (0.1 mol%)XPhos9092%920115.0>99 : 1
NiCl₂·glyme (0.1 mol%)dtbbpy / Ir(ppy)₃2588%88036.6>99 : 1

Data Analysis: The use of standard bidentate ligands like dppf results in poor chemoselectivity, as the ligand's bite angle and lack of steric shielding allow the C4-alkoxide to displace the halide on the Pd(II) center. Switching to the highly bulky XPhos ligand dramatically increases the TOF and completely suppresses ketone formation. Alternatively, the Ni/Ir dual catalytic system achieves identical chemoselectivity at room temperature, albeit with a lower TOF due to the kinetic limits of the photochemical radical generation step[4].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes specific causality checkpoints to verify that the catalytic cycle is functioning as intended.

Protocol A: Pd-Catalyzed Suzuki-Miyaura Coupling (Thermal)

Objective: C6-arylation of 6-Bromoisochroman-4-ol using phenylboronic acid without C4-OH protection.

Reagents:

  • 6-Bromoisochroman-4-ol (1.0 equiv, 1.0 mmol)

  • Phenylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd₂(dba)₃ (0.05 mol% Pd)

  • XPhos (0.1 mol%)

  • K₃PO₄ (2.0 equiv, 2.0 mmol)

  • Solvent: Toluene/H₂O (10:1, 0.2 M)

Step-by-Step Methodology:

  • Catalyst Pre-activation (Causality Check): In a glovebox, combine Pd₂(dba)₃ and XPhos in anhydrous toluene. Stir for 15 minutes at room temperature. Validation: The solution must transition from deep purple/red to a pale yellow/orange, indicating the successful formation of the active monomeric L-Pd(0) species.

  • Substrate Addition: Add 6-Bromoisochroman-4-ol, phenylboronic acid, and K₃PO₄.

  • Degassing: Seal the vial and transfer to a fume hood. Degas via sparging with Argon for 10 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich XPhos ligand, which would immediately stall the TON[3].

  • Heating: Heat the reaction mixture to 90 °C for 8 hours.

  • In-Process Monitoring (Self-Validation): At t = 2 hours, pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Expected: Major peak at m/z[M+H]⁺ corresponding to the arylated product.

    • Failure Mode: If a peak at[M-2]⁺ is observed, β-hydride elimination is occurring. This indicates insufficient ligand loading or trace oxygen causing ligand degradation.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography.

Protocol B: Ni/Photoredox Dual Catalytic Amination

Objective: C6-amination using a secondary amine via room-temperature SET.

Reagents:

  • 6-Bromoisochroman-4-ol (1.0 equiv, 1.0 mmol)

  • Morpholine (1.5 equiv, 1.5 mmol)

  • NiCl₂·glyme (2.0 mol%)

  • dtbbpy (2.0 mol%)

  • Ir(ppy)₃ (1.0 mol%)

  • DABCO (2.0 equiv)

  • Solvent: DMAc (0.1 M)

Step-by-Step Methodology:

  • Complexation: Combine NiCl₂·glyme and dtbbpy in DMAc. Stir for 10 minutes until a pale green complex forms. Causality: This ensures the Ni(II) precatalyst is fully ligated before exposure to the reducing photocatalyst.

  • Reaction Assembly: Add 6-Bromoisochroman-4-ol, morpholine, Ir(ppy)₃, and DABCO. Causality: DABCO is selected as the base because it is strong enough to neutralize the generated HBr but not strong enough to deprotonate the C4-OH (pKa ~16), further preventing alkoxide formation[2].

  • Degassing: Freeze-pump-thaw (3 cycles) to remove dissolved oxygen, which quenches the Ir(III)* excited state.

  • Irradiation: Irradiate the vial with 440 nm blue LEDs at 25 °C for 24 hours. Validation: The reaction mixture should exhibit a steady luminescence. If the solution turns black, the Ni catalyst has precipitated (often due to poor degassing).

  • Workup: Quench with water, extract with EtOAc, and purify via reverse-phase chromatography.

Conclusion & Strategic Recommendations

For drug development professionals scaling up 6-Bromoisochroman-4-ol functionalization, the choice of catalytic system dictates the downstream purification burden.

  • If high throughput and rapid kinetics (TOF) are required, the Pd/XPhos thermal system is unmatched, provided that oxygen is strictly excluded to maintain the integrity of the bulky ligand.

  • If absolute chemoselectivity is the priority—especially when functionalizing highly sensitive or complex derivatives—the Ni/Photoredox system provides an exceptionally mild, room-temperature alternative that inherently avoids the β-hydride elimination manifold.

References

  • Title: Palladium (II)
  • Source: nih.
  • Source: acs.
  • Title: Photoredox/Nickel Dual Catalysis for C(sp2)–C(sp3)

Sources

Safety & Regulatory Compliance

Safety

6-Bromoisochroman-4-ol proper disposal procedures

As a Senior Application Scientist, ensuring the safe and compliant lifecycle management of chemical intermediates is as critical as the synthesis itself. 6-Bromoisochroman-4-ol (CAS: 676134-70-6)[1] is a brominated organ...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safe and compliant lifecycle management of chemical intermediates is as critical as the synthesis itself. 6-Bromoisochroman-4-ol (CAS: 676134-70-6)[1] is a brominated organic building block frequently utilized in pharmaceutical development and medicinal chemistry. Because it contains a halogen (bromine), its disposal is strictly governed by environmental regulations regarding halogenated organic compounds.

Improper disposal of halogenated organics poses severe environmental risks, including groundwater contamination and the potential formation of toxic byproducts (such as dioxins or furans) if incinerated at improper temperatures. The following guide outlines the standard operating procedure (SOP) for the segregation, storage, and institutional disposal of 6-Bromoisochroman-4-ol in a professional laboratory setting.

Chemical Profile & Waste Classification

To dictate the proper waste stream, we must first classify the physical and chemical properties of the substance.

PropertySpecificationWaste Management Implication
Chemical Name 6-Bromoisochroman-4-olMust be tracked in laboratory inventory systems.
CAS Number 676134-70-6[1]Primary identifier for Environmental Health & Safety (EHS) manifests.
Halogen Content Contains Bromine (Br)Critical: Must be strictly segregated into Halogenated Organic Waste streams[2].
State Solid / Dissolved in SolventDisposal method depends on whether it is neat (solid waste) or in solution (liquid waste).
Ultimate Disposal High-Temperature IncinerationRequires transfer to an EPA-regulated hazardous waste incinerator capable of scrubbing halogen acids[2][3].

Standard Operating Procedure: Segregation and Disposal

In a professional laboratory, waste is never "treated" or neutralized at the bench scale unless part of a validated, EHS-approved experimental protocol. Instead, waste must be safely captured, segregated, and transferred to licensed facilities.

Phase 1: Point-of-Generation Segregation

The most critical step in managing 6-Bromoisochroman-4-ol is preventing cross-contamination with non-halogenated waste. Mixing these streams exponentially increases institutional disposal costs and complicates the incineration process.

  • Identify the State of the Waste: Determine if you are disposing of neat solid compound, contaminated consumables (e.g., weigh boats, filter paper), or liquid reaction mixtures/washings.

  • Select the Correct Receptacle:

    • Liquid Waste: Pour into a chemically compatible carboy (typically HDPE) explicitly labeled for Halogenated Organic Solvents [2].

    • Solid Waste/Consumables: Place into a dedicated, puncture-resistant solid waste container lined with a compatible bag, labeled for Halogenated Solid Waste .

  • Log the Addition: Immediately update the waste composition log attached to the container. Write "6-Bromoisochroman-4-ol" and the approximate mass or volume added[2]. Causality: EHS and downstream commercial incinerators require accurate mass balances to calculate the necessary combustion temperatures and scrubber capacities.

Phase 2: Satellite Accumulation Area (SAA) Management

While the waste remains in the laboratory prior to EHS pickup, it must be managed under Satellite Accumulation rules.

  • Secondary Containment: Place the halogenated waste carboy or solid waste bin inside a secondary containment tray. Causality: This prevents catastrophic spills from reaching floor drains in the event of primary container failure.

  • Seal Containers: Ensure the waste container is tightly capped at all times unless actively adding waste. Funnels must not be left in open carboys.

  • Avoid Incompatibles: Ensure the halogenated waste container is stored away from strong bases, alkali metals, and strong oxidizing agents.

Phase 3: Institutional Transfer
  • Request Pickup: Once the container reaches 90% capacity, or the regulatory time limit expires, initiate a waste pickup request through your institution's EHS portal.

  • EHS Processing: Institutional safety officers will transfer the waste to a central accumulation area, where it is bulked with other halogenated organics (like dichloromethane or chloroform)[2].

  • Commercial Incineration: The waste is transported to an EPA-regulated facility. Halogenated organic wastes are destroyed via specialized liquid injection or rotary kiln incinerators equipped with caustic scrubbers to neutralize the resulting hydrobromic acid (HBr) gases[3].

Waste Lifecycle Visualization

The following diagram illustrates the strict, unidirectional flow of halogenated waste from the laboratory bench to final destruction, ensuring regulatory compliance and environmental protection.

G N1 Lab Bench (6-Bromoisochroman-4-ol) N2 Segregation (Halogenated Waste Stream) N1->N2 N3 EHS / Satellite Accumulation N2->N3 N4 Commercial EPA-Regulated High-Temp Incineration N3->N4

Workflow for the institutional disposal of halogenated organic waste.

References

  • NextSDS. "6-BroMoisochroMan-4-ol — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

  • Bucknell University Environmental Health and Safety. "Hazardous Waste Segregation Guide." Bucknell University. Available at:[Link]

  • United States Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA National Service Center for Environmental Publications (NSCEP). Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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